(4-Aminooxan-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-aminooxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNBHGJGXBSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592742 | |
| Record name | (4-Aminooxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720706-20-7 | |
| Record name | 4-Aminotetrahydro-2H-pyran-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=720706-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminooxan-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminooxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol (CAS 720706-20-7)
Disclaimer: The following document is a comprehensive guide based on publicly available data for (4-Aminooxan-4-yl)methanol. Due to the limited amount of published research on this specific molecule, some sections, particularly concerning experimental protocols and biological applications, are based on established principles and data from structurally related compounds.
This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, with the CAS number 720706-20-7, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both an aminomethyl and a hydroxymethyl group. This geminal substitution pattern on a saturated heterocyclic core makes it a potentially valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a recognized scaffold in numerous bioactive molecules, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. This guide provides an overview of the known properties, a proposed synthetic route, and the potential applications of this compound.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that comprehensive experimental data for this compound is not widely available in peer-reviewed literature, and the presented data is primarily sourced from chemical supplier databases.
| Property | Value |
| CAS Number | 720706-20-7 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | This compound |
| Synonyms | (4-amino-tetrahydro-2H-pyran-4-yl)methanol, (4-Amino-tetrahydro-pyran-4-yl)-methanol |
| Boiling Point | 231 °C at 760 mmHg |
| Flash Point | 93.5 °C |
| Refractive Index | 1.474 |
| Appearance | Not specified (likely a solid or oil) |
| Solubility | Not specified (expected to be soluble in polar organic solvents and aqueous acids) |
Proposed Synthesis
A validated, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of similar 4-substituted tetrahydropyrans. A common strategy involves the construction of a tetrahydropyran-4-one intermediate, followed by the introduction of the amino and hydroxymethyl functionalities.
Proposed Experimental Protocol:
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one
A common method for the synthesis of tetrahydro-4H-pyran-4-one is the acid-catalyzed cyclization of a suitable precursor.
-
Reaction: A solution of 1,5-dichloro-3-pentanone in a suitable solvent is treated with a base to facilitate an intramolecular Williamson ether synthesis.
-
Reagents and Solvents: 1,5-dichloro-3-pentanone, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
Dissolve 1,5-dichloro-3-pentanone in a biphasic mixture of water and diethyl ether.
-
Add a solution of sodium hydroxide dropwise with vigorous stirring at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tetrahydro-4H-pyran-4-one.
-
Step 2: Strecker Synthesis of 4-Amino-4-cyanotetrahydropyran
The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives from ketones.
-
Reaction: Tetrahydro-4H-pyran-4-one is treated with an alkali metal cyanide and an ammonium salt to form an α-aminonitrile.
-
Reagents and Solvents: Tetrahydro-4H-pyran-4-one, sodium cyanide, ammonium chloride, aqueous ammonia, methanol.
-
Procedure:
-
To a solution of ammonium chloride and sodium cyanide in aqueous ammonia, add a solution of tetrahydro-4H-pyran-4-one in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give 4-amino-4-cyanotetrahydropyran.
-
Step 3: Reduction of the Nitrile to this compound
The final step involves the reduction of the nitrile group to a primary amine and the simultaneous or subsequent reduction of the ester (if formed during workup) or nitrile to the hydroxymethyl group. A strong reducing agent is required.
-
Reaction: The aminonitrile is reduced to the corresponding amino alcohol.
-
Reagents and Solvents: 4-Amino-4-cyanotetrahydropyran, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 4-amino-4-cyanotetrahydropyran in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Proposed synthetic workflow for this compound.
Potential Applications in Drug Development
While there is no specific biological data available for this compound, the tetrahydropyran scaffold is prevalent in many approved drugs and clinical candidates. The introduction of an amino and a hydroxymethyl group provides two key points for further chemical modification, making this compound a versatile building block for combinatorial chemistry and lead optimization.
Potential Therapeutic Areas:
-
Oncology: The tetrahydropyran ring is a core component of several anticancer agents. The functional groups on this compound could be used to attach pharmacophores that target kinases, proteases, or other cancer-related proteins.
-
Infectious Diseases: Saturated heterocycles are often found in antiviral and antibacterial drugs. This scaffold could be elaborated to mimic natural substrates of viral or bacterial enzymes.
-
Central Nervous System (CNS) Disorders: The polarity and hydrogen bonding capacity of the amino and hydroxyl groups, combined with the ether oxygen of the tetrahydropyran ring, may provide favorable properties for crossing the blood-brain barrier.
The geminal arrangement of the amino and hydroxymethyl groups provides a rigid stereochemical presentation of these functionalities, which can be advantageous for specific receptor or enzyme binding.
Logical relationship of this compound in a drug discovery context.
Spectral Data
No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified. For researchers who synthesize this compound, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the methylene protons of the tetrahydropyran ring (likely in the 1.5-4.0 ppm range), a singlet or broad singlet for the amino protons, a singlet or broad singlet for the hydroxyl proton, and a singlet for the hydroxymethyl protons.
-
¹³C NMR: Signals for the four distinct carbons of the tetrahydropyran ring, and a signal for the hydroxymethyl carbon.
-
IR: Characteristic stretches for N-H (amine), O-H (alcohol), and C-O (ether and alcohol) bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ).
Conclusion
This compound is a chemical entity with potential as a versatile building block in the synthesis of novel compounds for drug discovery. While detailed technical information and experimental data are currently scarce in the public domain, its structural features suggest that it could be a valuable starting material for creating libraries of compounds for screening in various therapeutic areas. The proposed synthetic route provides a plausible method for its preparation, which would enable further investigation into its chemical and biological properties. As with any compound with limited published data, thorough characterization and validation of its properties are essential for any research application.
Technical Guide: Physical Properties of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminooxan-4-yl)methanol, with the CAS Number 720706-20-7, is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with both an aminomethyl and a hydroxymethyl group at the 4-position. Its structure suggests potential utility as a building block in medicinal chemistry and drug discovery, where the amino and alcohol functionalities offer versatile points for further chemical modification. This guide provides a summary of the available physical and chemical properties of this compound, outlines general experimental protocols for their determination, and discusses the broader context of the biological potential of substituted tetrahydropyrans.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimentally determined values are available from chemical suppliers, other properties are based on computational predictions and should be considered as estimates.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | (4-Aminotetrahydro-2H-pyran-4-yl)methanol | [1] |
| CAS Number | 720706-20-7 | [1] |
| Chemical Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][3] |
| Boiling Point | 231 °C at 760 mmHg | |
| Flash Point | 93.5 °C | |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.474 | |
| pKa | 14.85 ± 0.10 (Predicted) | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| logP | Data not available |
Experimental Protocols
Synthesis of Substituted Tetrahydropyrans
The synthesis of 4-aminotetrahydropyran scaffolds can be achieved through various organic synthesis strategies. One common approach involves the use of a Prins cyclization, which is the acid-catalyzed reaction of an alkene and an aldehyde. For a 4-amino substituted tetrahydropyran, a multi-step synthesis would likely be required, potentially involving the introduction of a nitrogen-containing functional group that is later converted to an amine.
Determination of Physical Properties
Melting Point: The melting point of a solid compound can be determined using a melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the sample is recorded.
Solubility: The solubility of a compound in various solvents (e.g., water, ethanol, dichloromethane, DMSO) is determined by adding a small, weighed amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtering out any undissolved solid.
Biological Activity Context
While no specific biological activity has been reported for this compound, the tetrahydropyran ring is a common scaffold in a variety of biologically active molecules. For instance, certain substituted tetrahydropyrans have been investigated for their potential as cytokinin activity modulators and as inhibitors of HIV protease. The presence of amino and hydroxyl groups on the oxane ring of this compound provides handles for combinatorial library synthesis to explore its potential biological activities.
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of a synthesized organic compound like this compound.
Caption: Workflow for Physical Property Determination.
References
An In-depth Technical Guide to (4-Aminooxan-4-yl)methanol and Its Core Structure
A comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (4-Aminooxan-4-yl)methanol and its foundational analogue, 4-Aminotetrahydropyran. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed look into a promising chemical scaffold.
Due to the limited availability of detailed experimental data for this compound, this guide will focus on its core chemical structure and draw parallels with the more extensively studied analogue, 4-Aminotetrahydropyran. This approach provides valuable insights into the chemical behavior and potential applications of this class of compounds.
Chemical Structure and Identification
This compound, also known as (4-amino-tetrahydro-2H-pyran-4-yl)methanol, is a heterocyclic organic compound. Its structure features a tetrahydropyran ring, which is a six-membered saturated ring containing one oxygen atom. At the 4-position of this ring, both an amino group (-NH₂) and a hydroxymethyl group (-CH₂OH) are attached to the same carbon atom.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 720706-20-7 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Predicted Density | 1.074 g/cm³[1] |
| Predicted Boiling Point | 231.0 °C[1] |
The structural representation of this compound is crucial for understanding its chemical properties and potential interactions.
Figure 1: Chemical structure of this compound.
Synthesis Strategies
For the closely related compound, 4-aminotetrahydropyran, a common synthetic approach involves the reduction of tetrahydropyran-4-one oxime or reductive amination of tetrahydropyran-4-one.
Hypothetical Synthesis Workflow:
A plausible synthetic route to this compound could involve the multi-step conversion of a suitable starting material, such as tetrahydropyran-4-carboxylic acid.
Figure 2: A potential synthetic pathway to this compound.
Spectroscopic Data (Analog-Based)
Detailed spectroscopic data for this compound is not currently available. However, the expected spectral characteristics can be inferred from data available for similar structures like 4-aminotetrahydropyran.
Table 2: Predicted Spectroscopic Data for this compound based on Analogues
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydropyran ring (δ 1.5-4.0 ppm), a singlet for the aminomethyl protons, a broad singlet for the amino protons, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the tetrahydropyran ring, with the carbon bearing the amino and hydroxymethyl groups appearing at a characteristic downfield shift. Signals for the hydroxymethyl carbon would also be present. |
| IR | Broad absorption band for the O-H and N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-2950 cm⁻¹), and C-O stretching vibrations (around 1050-1150 cm⁻¹). |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (131.17 m/z). |
Biological Activity and Potential Applications
The biological activity of this compound has not been specifically reported. However, the tetrahydropyran motif is a common scaffold in many biologically active compounds and approved drugs. The presence of both an amino and a hydroxyl group suggests potential for hydrogen bonding and interactions with biological targets.
Substituted tetrahydropyrans are known to exhibit a range of biological activities, including acting as enzyme inhibitors and receptor ligands. The functional groups on this compound could allow it to serve as a versatile building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.
Potential Signaling Pathway Interaction (Hypothetical):
Given the structural motifs, one could hypothesize its interaction with pathways involving amino acid or alcohol metabolism, or as a ligand for receptors that recognize small polar molecules. Further research would be needed to validate any such interactions.
Figure 3: A generalized hypothetical signaling pathway for a bioactive molecule.
Conclusion
This compound represents an interesting chemical scaffold with potential for further exploration in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, analysis of its structure and comparison with related, well-characterized analogues like 4-aminotetrahydropyran provide a solid foundation for future research. The synthetic strategies and predicted properties outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this and similar molecules. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound and to unlock its potential in the development of novel therapeutics.
References
Unveiling the Molecular Weight of (4-Aminooxan-4-yl)methanol
For researchers and professionals engaged in drug development and chemical synthesis, precise molecular data is paramount. This guide provides a focused examination of the molecular weight of the compound (4-Aminooxan-4-yl)methanol, a heterocyclic building block of interest in medicinal chemistry.
Molecular Identity and Weight
This compound, also identified by its synonym (4-Aminotetrahydro-2H-pyran-4-yl)methanol, is a chemical compound registered under the CAS number 720706-20-7[1][2]. Based on its atomic composition, the molecular formula for this compound has been determined to be C6H13NO2[3][4][5][6].
The molecular weight, a critical parameter for stoichiometric calculations and analytical procedures, has been consistently reported for this compound.
| Parameter | Value | Source |
| Molecular Formula | C6H13NO2 | ChemBK[3], Ambeed[4], BLD Pharm[5] |
| Molecular Weight | 131.17 g/mol | ChemBK[3], Sigma-Aldrich, Ambeed[4], BLD Pharm[5] |
| Alternate Molecular Weight | 131.18 g/mol | abcr Gute Chemie |
As detailed in the table, the widely accepted molecular weight for this compound is 131.17 g/mol [3][4][5]. A minor variation to 131.18 g/mol is also noted by some suppliers. This slight difference is typically within the range of acceptable variance for standard laboratory applications.
Logical Relationship of Compound Identification
The accurate determination of a compound's molecular weight is fundamentally dependent on its verified chemical identity. The following diagram illustrates the logical workflow from compound name to its precise molecular weight.
References
- 1. lookchem.com [lookchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. 720706-20-7|(4-Amino-4-tetrahydropyranyl)methanol| Ambeed [ambeed.com]
- 5. 720706-20-7|(4-Amino-4-tetrahydropyranyl)methanol|BLD Pharm [bldpharm.com]
- 6. Chemical Product Catalog _Letter A_Page 856_Chemicalbook [chemicalbook.com]
The Versatile Scaffold: A Technical Primer on (4-aminotetrahydro-2H-pyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(4-aminotetrahydro-2H-pyran-4-yl)methanol and its closely related analogs are pivotal building blocks in modern medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the application of this versatile scaffold in the development of novel therapeutics. The strategic incorporation of the tetrahydropyran ring offers a favorable combination of properties, including improved aqueous solubility and metabolic stability, making it an attractive moiety for drug design.
Core Chemical and Physical Properties
The fundamental characteristics of (4-aminotetrahydro-2H-pyran-4-yl)methanol and its common precursor, (tetrahydro-2H-pyran-4-yl)methanol, are summarized below. These properties are essential for their application in synthetic chemistry and drug formulation.
| Property | (4-aminotetrahydro-2H-pyran-4-yl)methanol | (tetrahydro-2H-pyran-4-yl)methanol |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₂O₂ |
| Molecular Weight | 131.17 g/mol | 116.16 g/mol [1][2] |
| CAS Number | 720706-20-7[3][4][5] | 14774-37-9[2] |
| Appearance | Solid | Colorless oil[6] |
| Solubility | Slightly soluble in water[2] |
Synthesis and Experimental Protocols
The synthesis of these key building blocks is crucial for their incorporation into drug candidates. Below are representative experimental protocols for the preparation of (tetrahydro-2H-pyran-4-yl)methanol and a general method for the synthesis of 4-aminotetrahydropyran compounds.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
A common and efficient method for the synthesis of (tetrahydro-2H-pyran-4-yl)methanol involves the reduction of a commercially available starting material, ethyl tetrahydro-2H-pyran-4-carboxylate.
Experimental Protocol:
-
A suspension of lithium aluminum hydride (LiAlH₄, 4.0 g, 104 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is stirred and cooled to 0°C.
-
Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is added dropwise to the cooled suspension.
-
The reaction mixture is stirred at 0°C for 1 hour.
-
To quench the excess LiAlH₄, ethyl acetate (20 mL) is slowly added, followed by the addition of a 10% aqueous solution of sodium hydroxide (NaOH).
-
The resulting mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then filtered through a pad of diatomaceous earth to remove insoluble materials.
-
The filtrate is concentrated under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.[6]
General Workflow for the Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
Caption: Synthetic workflow for (tetrahydro-2H-pyran-4-yl)methanol.
Applications in Drug Discovery and Development
The (4-aminotetrahydro-2H-pyran-4-yl)methanol scaffold is a key component in a variety of investigational drug candidates targeting a range of diseases. Its incorporation often aims to enhance pharmacological properties such as potency, selectivity, and pharmacokinetics.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a critical regulator of transcription and a validated target in oncology. The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, making it a promising strategy for cancer therapy.
A highly selective and potent CDK9 inhibitor, JSH-150 , incorporates the (4-aminotetrahydro-2H-pyran-4-yl)methanol core. This compound demonstrated an IC₅₀ of 1 nM against CDK9 and exhibited significant antiproliferative effects across various cancer cell lines, including leukemia, melanoma, and lung cancer.[2] In a xenograft mouse model using MV4-11 leukemia cells, a 10 mg/kg dose of JSH-150 almost completely suppressed tumor progression.[2] The mechanism of action involves the inhibition of RNA Polymerase II phosphorylation, suppression of MCL-1 and c-Myc expression, cell cycle arrest, and induction of apoptosis.[2]
CDK9 Inhibition Signaling Pathway
Caption: JSH-150 inhibits CDK9-mediated transcription.
Toll-like Receptor 7 (TLR7) Agonists
TLR7 is a key receptor in the innate immune system, and its activation can trigger antiviral and antitumor responses. Small molecule TLR7 agonists are being investigated as immunomodulatory agents. The (tetrahydro-2H-pyran-4-yl)methanol moiety has been utilized in the development of pteridinone-based TLR7 agonists for the potential oral treatment of viral hepatitis.[2]
Cannabinoid Receptor 2 (CB2) Agonists
The CB2 receptor is primarily expressed in the immune system and is a therapeutic target for inflammatory and neuropathic pain. Selective CB2 agonists aim to provide pain relief without the psychoactive side effects associated with CB1 receptor activation.
The compound GW842166X , a selective CB2 agonist, was developed for the treatment of inflammatory pain and incorporates a [(tetrahydro-2H-pyran-4-yl)methyl] group.[7] This compound demonstrated an oral ED₅₀ of 0.1 mg/kg in a rat model of inflammatory pain, highlighting the successful application of the tetrahydropyran scaffold in achieving potent and orally bioavailable drug candidates.[7] The starting material for this component is (tetrahydro-2H-pyran-4-yl)methanol.[2]
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for a series of direct (4-aminotetrahydro-2H-pyran-4-yl)methanol derivatives is not extensively available in the public domain, the successful development of compounds like JSH-150 and GW842166X underscores the value of the tetrahydropyran core. Its properties, such as providing a three-dimensional structure, improving solubility, and offering points for further chemical modification, are key to its utility in drug design. The amino and hydroxyl groups on the scaffold serve as versatile handles for creating a diverse range of chemical entities to explore the chemical space around a biological target.
Logical Flow of Scaffold Application in Drug Discovery
Caption: Drug discovery workflow utilizing the core scaffold.
Conclusion
(4-aminotetrahydro-2H-pyran-4-yl)methanol is a valuable and versatile building block in drug discovery. Its favorable physicochemical properties and synthetic tractability have enabled its incorporation into a range of promising clinical candidates targeting diverse diseases such as cancer and inflammatory pain. The continued exploration of this scaffold is likely to yield further novel therapeutics with improved pharmacological profiles.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: (4-Aminooxan-4-yl)methanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: (4-Aminooxan-4-yl)methanol, a substituted tetrahydropyran derivative, represents a novel chemical entity with potential applications in medicinal chemistry and drug discovery. The tetrahydropyran (oxane) ring is a prevalent scaffold in numerous biologically active natural products and pharmaceutical agents.[1][2] This document provides a comprehensive technical overview of this compound, including a proposed synthetic pathway, expected analytical characterization data, and a general protocol for biological screening. While this specific molecule is commercially available (CAS No. 720706-20-7), a detailed scientific literature on its synthesis and biological characterization is not extensively available.[3] Therefore, this guide consolidates established methodologies for the synthesis and analysis of structurally related compounds to provide a predictive and practical framework for researchers.
Introduction to Substituted Tetrahydropyrans
The tetrahydropyran (THP) moiety is a critical structural component in a wide array of bioactive molecules.[1][2] Its prevalence in pharmaceuticals underscores the importance of developing robust synthetic methodologies for novel THP derivatives.[2] The synthesis of substituted tetrahydropyrans can be achieved through various strategies, including intramolecular cyclization of δ-halocarbanions, acid-mediated cyclization of alkenols, and the Barbier-Prins cyclization.[1][4][5] These methods offer pathways to create diverse libraries of THP-containing compounds for biological screening.
Proposed Synthesis of this compound
While a specific published synthesis for this compound is not readily found, a plausible retro-synthetic analysis suggests a pathway starting from a suitable protected precursor. A logical approach would involve the synthesis of a tetrahydropyran-4-one derivative, followed by the introduction of the amino and hydroxymethyl groups at the 4-position.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of 4-Aminotetrahydro-pyran-4-carbonitrile
This procedure is adapted from established methods for the Strecker synthesis on cyclic ketones.
-
To a solution of tetrahydro-pyran-4-one (1.0 eq) in a suitable solvent such as aqueous ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-aminotetrahydro-pyran-4-carbonitrile.
-
Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile and Ester to this compound
This step involves the reduction of the nitrile group to a primary amine and the ester (if formed during workup of the nitrile) to a primary alcohol.
-
Carefully suspend the purified 4-aminotetrahydro-pyran-4-carbonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq), in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.[6][7][8][9] The following table summarizes the expected characterization data based on the analysis of similar structures.
| Analytical Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.50-3.70 (m, 4H, -CH₂-O-), δ 3.30 (s, 2H, -CH₂-OH), δ 1.40-1.60 (m, 4H, -CH₂-C-CH₂-), δ 4.85 (s, 1H, -OH), δ 2.10 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 65.0 (-CH₂-O-), δ 68.0 (-CH₂-OH), δ 55.0 (quaternary C), δ 35.0 (-CH₂-C-CH₂-) |
| Mass Spectrometry (ESI+) | m/z 132.10 [M+H]⁺ |
| Infrared (IR) Spectroscopy | ν 3350-3450 cm⁻¹ (N-H, O-H stretch), ν 2850-2950 cm⁻¹ (C-H stretch), ν 1050-1150 cm⁻¹ (C-O stretch) |
| Elemental Analysis | Calculated for C₆H₁₃NO₂: C, 54.94%; H, 9.99%; N, 10.68%. Found: C, ±0.4%; H, ±0.4%; N, ±0.4% |
Biological Activity Screening Workflow
Given the novelty of this compound, a systematic approach to identifying its potential biological activity is warranted. A high-throughput screening (HTS) campaign is a standard initial step in drug discovery to assess a compound's effect on a wide range of biological targets.
Diagram: High-Throughput Screening Workflow
Caption: A generalized workflow for the high-throughput screening of a novel chemical entity.
Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Signaling Pathway Analysis
Should the initial screening reveal significant biological activity, for instance, in a cancer cell line, subsequent studies would focus on elucidating the underlying mechanism of action. This often involves investigating the compound's effect on key signaling pathways implicated in cell proliferation and survival.
Diagram: Hypothetical Signaling Pathway for Investigation
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Conclusion
This compound is a structurally interesting molecule that warrants further investigation by the scientific community. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed protocols and workflows are based on well-established principles in organic chemistry and drug discovery, offering a starting point for researchers to explore the potential of this and other novel substituted tetrahydropyran derivatives. The amenability of the tetrahydropyran scaffold to chemical modification suggests that a library of analogues could be synthesized to explore structure-activity relationships (SAR) and develop potent and selective modulators of biological targets.
References
- 1. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes [organic-chemistry.org]
- 5. static.csbsju.edu [static.csbsju.edu]
- 6. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 7. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of (4-Aminooxan-4-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectral data for the novel organic compound (4-Aminooxan-4-yl)methanol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of publicly available experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic analysis.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar molecules, including other 4-substituted oxanes and aminocyclohexane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 - 3.65 | m | 4H | -O-CH ₂- (axial and equatorial) |
| ~ 3.50 | s | 2H | -CH ₂-OH |
| ~ 2.0 - 1.8 | br s | 3H | -NH ₂ and -OH |
| ~ 1.70 - 1.55 | m | 4H | -C-CH ₂-C- (axial and equatorial) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 68.0 | -C H₂-OH |
| ~ 64.0 | -O-C H₂- |
| ~ 55.0 | -C -(NH₂)(CH₂OH) |
| ~ 35.0 | -C-C H₂-C- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1620 - 1560 | Medium | N-H bending (scissoring) |
| 1470 - 1440 | Medium | C-H bending |
| 1150 - 1050 | Strong | C-O stretching (ether and alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 132.0974 | [M+H]⁺ (Calculated for C₅H₁₂NO₂) |
| 114.0868 | [M-H₂O+H]⁺ |
| 101.0817 | [M-CH₂OH+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for polar, small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques may be employed if residual solvent signals interfere with analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 0.1-1.0 mg/mL) in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[2][3]
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone system or coupled with a liquid chromatography (LC) system.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Purity Analysis of (4-Aminooxan-4-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of (4-Aminooxan-4-yl)methanol, a key building block in medicinal chemistry and drug discovery. This document outlines potential synthetic impurities, detailed experimental protocols for chromatographic and spectroscopic analysis, and a logical workflow for comprehensive purity determination.
Introduction
This compound is a saturated heterocyclic compound containing both a primary amine and a primary alcohol functional group. Its structural rigidity and bifunctionality make it a valuable scaffold for the synthesis of novel chemical entities with potential therapeutic applications. Ensuring the purity of this intermediate is critical for the reproducibility of synthetic protocols and the safety and efficacy of downstream drug candidates. This guide details the analytical techniques required to identify and quantify the main compound and its potential process-related impurities and degradation products.
Potential Synthetic Impurities
A plausible and common synthetic route to this compound is the reductive amination of tetrahydro-4H-pyran-4-one. This process, while efficient, can lead to several potential impurities. Understanding these is key to developing robust analytical methods.
A likely synthesis pathway involves the reaction of tetrahydro-4H-pyran-4-one with a source of ammonia to form an intermediate imine or enamine, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.
Based on this proposed synthesis, the following table summarizes potential impurities:
| Impurity Name | Structure | Potential Origin |
| Tetrahydro-4H-pyran-4-one | Unreacted starting material. | |
| (4-Hydroxyoxan-4-yl)methanol | Reduction of the starting ketone. | |
| Bis(4-(hydroxymethyl)oxan-4-yl)amine |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and separating it from non-volatile impurities. Due to the lack of a strong chromophore in the molecule, derivatization or the use of a universal detector is often necessary.
Experimental Protocol: HPLC with UV Detection after Derivatization
-
Objective: To quantify the purity of this compound and related amine-containing impurities.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 M HCl or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Prepare a derivatization solution containing OPA and N-acetyl-L-cysteine in a borate buffer (pH 9.5).
-
In an autosampler vial, mix the sample solution with the derivatization reagent and allow it to react for a specified time (typically 1-2 minutes) before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from low to high organic phase concentration (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 340 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities, including residual solvents and potential byproducts. Due to the polar nature and low volatility of this compound, derivatization is required to convert it into a more volatile and thermally stable compound.
Experimental Protocol: GC-MS with Silylation
-
Objective: To identify and quantify volatile impurities and the main compound after derivatization.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Sample Preparation:
-
Accurately weigh about 1-2 mg of the this compound sample into a GC vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile, 100 µL).
-
Add the silylating agent (100 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR spectra confirm the structure of this compound and can reveal the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure and assess purity.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, multiplicities, and integrations with the expected spectrum for this compound.
-
Purity Assessment: The presence of unexpected signals may indicate impurities. For qNMR, the purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard.
-
Data Presentation
Quantitative data from the analytical methods should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC Purity Data (Hypothetical)
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Batch XYZ-001 | 4.5 | 15000 | 0.5 | Impurity A |
| 8.2 | 2970000 | 99.0 | This compound | |
| 10.1 | 30000 | 1.0 | Impurity B |
Table 2: GC-MS Impurity Profile (Hypothetical)
| Retention Time (min) | Identified Compound | Match Factor | Relative Abundance (%) |
| 3.1 | Methanol | 98 | 0.05 |
| 12.5 | Derivatized this compound | - | 99.5 |
| 15.2 | Derivatized Impurity C | 85 | 0.45 |
Logical Workflow for Purity Analysis
A systematic approach to purity analysis ensures that all potential impurities are adequately assessed. The following diagram illustrates a recommended workflow.
Conclusion
The purity of this compound is paramount for its successful application in research and drug development. A multi-faceted analytical approach combining HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the compound's purity profile. The methodologies and workflow detailed in this guide offer a robust framework for researchers and scientists to ensure the quality and consistency of this important chemical intermediate.
In-depth Technical Guide to (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical intermediate (4-Aminooxan-4-yl)methanol, including its commercial availability, physicochemical properties, a plausible synthetic route, and its application in the synthesis of therapeutic agents.
Introduction
This compound is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with both an aminomethyl and a hydroxymethyl group at the C4 position. Its structural features make it a valuable building block in medicinal chemistry, particularly for the synthesis of complex molecules with potential therapeutic applications. This guide consolidates available technical information to support its use in research and development.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes information from various vendors. Pricing is subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| ChemShuttle | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | Custom synthesis services are also available.[1] |
| Ambeed | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |
| Carbosynth | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |
| Nanjing D-Stone Tech | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified | |
| Capot Chemical Co., Ltd. | 720706-20-7 | C₆H₁₃NO₂ | 131.17 | Not specified |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound is presented below. This information is crucial for its characterization and use in synthetic protocols.
| Property | Value | Source |
| Appearance | Orange oil | [2] |
| Molecular Formula | C₆H₁₃NO₂ | Supplier Data |
| Molecular Weight | 131.17 g/mol | Supplier Data |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 3.68 – 3.64 (m, 4H), 3.33 (s, 2H), 2.07 (br s, 3H), 1.65 – 1.56 (m, 2H), 1.35 (dt, 2H, J = 3.6 Hz, J = 12.5 Hz) | [2] |
| Mass Spectrometry (ESI) | m/z calculated for C₆H₁₃NO₂ [M+1] = 132.09, Found: 132.20 | [2] |
Synthesis Protocol
Reaction Scheme:
Experimental Protocol: Reduction of 4-Nitrooxane-4-carbonitrile
-
Step 1: Synthesis of 4-Nitrooxane-4-carbonitrile (Precursor)
-
To a solution of Tetrahydro-4H-pyran-4-one in a suitable solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂).
-
Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete.
-
Quench the reaction and work up to isolate the cyanohydrin.
-
The resulting cyanohydrin is then treated with sodium nitrite in the presence of an acid to yield 4-nitrooxane-4-carbonitrile.
-
-
Step 2: Reduction to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrooxane-4-carbonitrile in the same anhydrous solvent to the suspension of the reducing agent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting precipitate and wash it thoroughly with the ether solvent.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
-
Application in Medicinal Chemistry: Synthesis of TRPM3 Antagonists
This compound has been utilized as a key intermediate in the synthesis of novel antagonists for the Transient Receptor Potential Melastatin 3 (TRPM3) channel.[3] TRPM3 is a non-selective cation channel involved in various physiological processes, and its modulation is a target for the treatment of pain, epilepsy, and inflammatory hypersensitivity.[3]
The following workflow illustrates the use of this compound in a coupling reaction to form a TRPM3 antagonist.
Experimental Protocol: Amide Coupling Reaction
-
Reaction Setup: In a suitable reaction vessel, dissolve the carboxylic acid precursor, this compound (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.[3]
-
Work-up: Partition the reaction mixture between water and dichloromethane (DCM). Separate the layers and extract the aqueous layer twice with DCM.[3]
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the resulting residue by flash column chromatography on silica gel using a gradient of methanol (0-8%) in DCM to afford the final N-substituted TRPM3 antagonist.[3]
Signaling Pathway Context
The involvement of this compound in the synthesis of TRPM3 antagonists places it in the context of cellular signaling pathways regulated by this ion channel. TRPM3 is activated by various stimuli, including heat and chemical agonists like pregnenolone sulfate, leading to cation influx and cellular depolarization. Antagonists developed using this compound would block this activity, thereby modulating downstream signaling events.
Conclusion
This compound is a commercially available chemical intermediate with demonstrated utility in the synthesis of biologically active molecules, specifically TRPM3 antagonists. While detailed synthetic procedures for this compound are not widely published, its preparation via the reduction of a suitable nitro- or cyano-precursor is a feasible approach. This guide provides a consolidated resource of its properties, a plausible synthetic protocol, and its application in medicinal chemistry to aid researchers in its effective utilization.
References
An In-depth Technical Guide on the Safety and Handling of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally similar compounds. A comprehensive risk assessment should be conducted before handling (4-Aminooxan-4-yl)methanol.
Introduction
This compound, with the CAS Number 720706-20-7, is a heterocyclic organic compound. Its structure, featuring a saturated oxane (tetrahydropyran) ring with both an amino and a hydroxymethyl substituent on the same carbon, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of primary amine and alcohol functional groups allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a summary of the available safety and handling information, drawing from data on closely related analogs where specific data for the title compound is not available.
Hazard Identification and Classification
Based on the safety data sheet for the closely related compound [4-(aminomethyl)oxan-4-yl]methanol, this compound is not classified as a hazardous substance.[1] However, it is prudent to handle it with care, as it may cause irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: While the direct precautionary statements for this compound are not explicitly listed in the available resources, standard precautions for irritant chemicals should be followed.
Signal Word: Warning[1]
Pictogram: ! GHS07: Exclamation Mark
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 720706-20-7 | |
| Molecular Formula | C6H13NO2 | Inferred |
| Molecular Weight | 131.17 g/mol | Inferred |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Safe Handling and Storage
Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
7.1 Precautions for Safe Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
7.2 Conditions for Safe Storage
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the public domain. Researchers should develop their own protocols based on the specific chemical transformations being conducted, incorporating the safety and handling precautions outlined in this guide. A general workflow for handling this chemical is provided below.
Caption: General laboratory workflow for handling this compound.
First-Aid Measures
In case of exposure, follow these first-aid measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological Information
No specific toxicological data for this compound was found. The primary hazards are related to its irritant properties.
Logical Relationships in Safety Assessment
The safety assessment for a novel or data-poor compound like this compound relies on a logical progression from available information on analogous structures.
Caption: Logical relationship for deriving safety protocols for a data-poor compound.
This guide is intended to provide a starting point for the safe handling of this compound. Always consult multiple sources of safety information and perform a thorough risk assessment before beginning any new experimental work.
References
An In-depth Technical Guide to the Solubility Profile of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information and predicted characteristics of the solubility profile of (4-Aminooxan-4-yl)methanol and its hydrochloride salt. Direct experimental quantitative solubility data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes information from structurally similar compounds, general principles of organic chemistry, and established experimental methodologies to offer a robust predictive analysis and guide for laboratory investigation. This guide includes predicted solubility characteristics, detailed hypothetical protocols for experimental determination of key physicochemical parameters, and logical workflows to aid researchers in their studies of this compound.
Introduction
This compound, also known as 4-(hydroxymethyl)tetrahydro-2H-pyran-4-amine, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a scaffold or building block. Its structure, featuring a tetrahydropyran ring with both an amino and a hydroxymethyl substituent on the same carbon, suggests a high degree of polarity and the potential for significant hydrogen bonding. Understanding the solubility profile of this compound is critical for its application in pharmaceutical development, including formulation, bioavailability, and in vitro/in vivo testing.
This guide addresses the current knowledge gap by providing a detailed analysis based on analogous compounds and theoretical considerations. It also presents standardized experimental protocols that can be readily adapted for the precise determination of its solubility and related physicochemical properties.
Physicochemical Properties and Predicted Solubility
The presence of a primary amine and a primary alcohol functional group on a cyclic ether backbone suggests that this compound is a polar molecule. The amine group can act as a hydrogen bond acceptor and donor, while the hydroxyl group and the ether oxygen can also participate in hydrogen bonding. These characteristics are expected to govern its solubility in various solvents.
Key Predicted Physicochemical Characteristics:
-
High Polarity: The combination of amine, hydroxyl, and ether functionalities results in a molecule with a high affinity for polar solvents.
-
pH-Dependent Solubility: The basic nature of the primary amine (pKa estimated to be in the range of 9-10) indicates that the compound's aqueous solubility will be highly dependent on pH. In acidic solutions, the amine will be protonated to form an ammonium salt, which is expected to have significantly higher water solubility than the free base.
-
Salt Form: The compound is commercially available as a hydrochloride salt ((4-aminotetrahydro-2h-pyran-4-yl)methanol hydrochloride). This salt form is anticipated to be readily soluble in water and other polar protic solvents.
While specific quantitative data for this compound is not available, data for the closely related compound 4-Methyltetrahydropyran-4-amine provides a useful reference point.
Table 1: Solubility Data for a Structurally Related Compound
| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility | Citation |
| 4-Methyltetrahydropyran-4-amine | 693245-65-7 | Water | 25 | 145 g/L (Calculated) | [1] |
This high calculated solubility for a similar compound suggests that this compound is also likely to be highly soluble in water, especially in its protonated form.
Experimental Protocols for Solubility Profile Determination
To obtain precise and reliable solubility data for this compound, established experimental methodologies should be employed. The following sections detail the protocols for determining thermodynamic solubility, pKa, and the partition coefficient (LogP).
Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (or its hydrochloride salt) to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the dissolved compound from the undissolved solid by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility as the mean concentration from replicate experiments, typically expressed in mg/mL or mol/L.
-
Determination of pKa by Potentiometric Titration
The pKa of the primary amine is a critical parameter for understanding its pH-dependent solubility. Potentiometric titration is a precise method for its determination.[3]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.
-
-
Titration:
-
Place the solution in a thermostatted vessel and monitor the pH using a calibrated pH electrode.
-
Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
Unlocking the Potential of (4-Aminooxan-4-yl)methanol: A Guide to Future Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminooxan-4-yl)methanol stands as a novel chemical entity with a unique structural architecture, combining a substituted oxane ring with primary amino and hydroxyl functional groups. While specific research on this compound is not publicly available, its constituent moieties are present in a wide array of biologically active molecules and approved pharmaceuticals. This inherent structural similarity suggests a rich landscape of potential therapeutic applications and research avenues. This document serves as a technical guide for researchers, outlining prospective research areas for this compound, including hypothetical synthetic routes, potential biological activities, and detailed experimental protocols based on analogous compounds.
Synthetic Strategies
The synthesis of this compound is anticipated to be achievable through multi-step organic synthesis, leveraging established methodologies for the formation of substituted heterocyclic systems. A plausible and efficient synthetic approach could involve the reduction of a corresponding nitro or cyano precursor.
1.1. Proposed Synthetic Protocol via Nitro Reduction
A common and effective method for the introduction of an amine group is the reduction of a nitro group.[1] This can be adapted for the synthesis of this compound as outlined below.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve a hypothetical precursor, 4-nitrooxan-4-yl)methanol, in an appropriate alcoholic solvent such as methanol or ethanol.
-
Catalyst Addition: Introduce a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney nickel.[1]
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically at a pressure of 3-5 bar, and stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours.
-
Monitoring and Work-up: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization to obtain the final product of high purity.
Potential Research Areas and Biological Activities
The structural features of this compound, particularly the presence of the amino alcohol moiety within a heterocyclic framework, suggest several promising areas for biological investigation.
2.1. Anticancer Activity
Numerous heterocyclic compounds containing nitrogen and oxygen atoms exhibit significant anticancer properties.[2][3] The structural motif of this compound could allow it to interact with various biological targets implicated in cancer progression.
-
Potential Targets: DNA topoisomerases, tubulin, and various protein kinases are potential targets. Derivatives of 4-aminoantipyrine have shown cytotoxic effects.[4][5]
-
Proposed Research Workflow:
-
Initial screening against a panel of cancer cell lines (e.g., NCI-60) to identify sensitive cancer types.
-
Mechanism of action studies for promising hits, including cell cycle analysis, apoptosis assays, and target-based enzymatic assays.
-
In vivo efficacy studies in relevant animal models of cancer.
-
2.2. Antimicrobial and Antifungal Activity
The amino alcohol functional group is a common feature in many antimicrobial agents.[6] The oxane ring may also contribute to the compound's pharmacokinetic properties, enhancing its potential as an antimicrobial drug.
-
Potential Targets: Bacterial cell wall synthesis, protein synthesis, and fungal ergosterol biosynthesis pathways.
-
Proposed Research Workflow:
-
Screening against a broad panel of pathogenic bacteria (Gram-positive and Gram-negative) and fungi.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Time-kill kinetics and post-antibiotic effect studies.
-
In vivo studies in infection models.
-
2.3. Neurological and CNS Activity
The piperidine ring, a close structural analog of the oxane ring, is a common scaffold in centrally acting drugs.[7] The ability of this compound to cross the blood-brain barrier could open avenues for treating neurological disorders.
-
Potential Targets: Opioid receptors, serotonin receptors, and other CNS-related G-protein coupled receptors.
-
Proposed Research Workflow:
-
Binding assays for a panel of CNS receptors.
-
In vitro functional assays to determine agonist or antagonist activity.
-
Behavioral studies in animal models to assess potential analgesic, anxiolytic, or antidepressant effects.
-
Data Presentation: Hypothetical Biological Activity
To illustrate the potential of this compound, the following tables present hypothetical data from initial biological screenings.
Table 1: Hypothetical Anticancer Activity (IC50 in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | 15.2 | 0.8 |
| A549 (Lung) | 22.5 | 1.2 |
| HCT116 (Colon) | 18.7 | 0.9 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Organism | This compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | 8 | 1 |
| Escherichia coli | 16 | 0.5 |
| Candida albicans | 32 | 2 |
Visualization of Research Workflows and Pathways
4.1. Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and initial evaluation of this compound.
4.2. Logical Relationship of Potential Research Areas
References
- 1. benchchem.com [benchchem.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 4-aminoantipyrine derivatives derived from betti-type reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (4-Aminooxan-4-yl)methanol and its Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of the (4-amino-4-hydroxymethyl) saturated heterocyclic scaffold, with a focus on derivatives of 4-aminopiperidine and 4-aminotetrahydropyran, structural analogs of (4-Aminooxan-4-yl)methanol. This document details their synthesis, biological activities, and includes specific experimental protocols for their evaluation.
Introduction
The (4-amino-4-hydroxymethyl) saturated heterocyclic moiety is a valuable scaffold in medicinal chemistry. The presence of a primary amine, a hydroxyl group, and a heterocyclic core provides a three-dimensional structure with multiple points for interaction with biological targets. This scaffold can be found in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. While direct medicinal chemistry literature on this compound is limited, its structural analogs, particularly those based on piperidine and tetrahydropyran rings, have been extensively explored. These analogs have demonstrated significant potential in the development of novel therapeutics for a range of diseases, including fungal infections, cancer, and leishmaniasis.
I. Antifungal Activity of 4-Aminopiperidine Derivatives
Derivatives of 4-aminopiperidine have emerged as a promising class of antifungal agents. These compounds often act by inhibiting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane that is absent in mammals, making it an attractive drug target.
Quantitative Data: Antifungal Activity
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| 1 | 1-Benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | 0.5 - 4 | [1][2] |
| 2 | N-Dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | 0.5 - 4 | [1][2] |
| 3 | N-Dodecyl-1-(tert-butoxycarbonyl)piperidin-4-amine | Yarrowia lipolytica | >16 | [2] |
| 4 | N-Dodecylpiperidin-4-amine | Yarrowia lipolytica | 1 - 2 | [2] |
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The primary mechanism of action for many antifungal 4-aminopiperidine derivatives is the disruption of the ergosterol biosynthesis pathway. Specifically, these compounds have been shown to inhibit sterol C14-reductase and sterol C8-isomerase.
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-N-dodecylpiperidin-4-amine (Compound 1) [1][2]
This protocol describes a general method for the synthesis of N-alkylated 4-aminopiperidine derivatives via reductive amination.
Workflow for Synthesis of 4-Aminopiperidine Derivatives
Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.
Materials:
-
N-Benzyl-4-piperidone
-
Dodecylamine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-benzyl-4-piperidone (1.0 eq) and dodecylamine (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Microbroth Dilution Method) [1][2]
This protocol is based on the standardized microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 4-aminopiperidine derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to a final density of 0.5-2.5 x 10³ CFU/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungi with no compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
II. Anticancer Activity of Spiro-oxindole Piperidine Derivatives
Spiro-oxindole piperidine derivatives represent a class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of the MDM2-p53 protein-protein interaction, which leads to the reactivation of the tumor suppressor p53.
Quantitative Data: Anticancer Activity
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 9e (from study) | Spiro-oxindole piperidine derivative | MCF-7 (Breast Cancer) | 0.87 | [3] |
| Nutlin-3 (control) | MDM2-p53 inhibitor | MCF-7 (Breast Cancer) | 8.1 | [3] |
Signaling Pathway: p53 Reactivation via MDM2 Inhibition
MDM2 is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis. Spiro-oxindole piperidine derivatives can bind to MDM2, preventing its interaction with p53. This stabilizes p53, allowing it to accumulate and trigger cell cycle arrest and apoptosis.
Caption: Mechanism of p53 reactivation by MDM2 inhibition.
Experimental Protocols
Protocol 3: Synthesis of Spiro-oxindole Piperidine Derivatives [3][4]
This protocol outlines a general organocatalytic cascade reaction for the asymmetric synthesis of piperidine-fused spiro-oxindole derivatives.
Workflow for Synthesis of Spiro-oxindole Piperidine Derivatives
Caption: Workflow for the asymmetric synthesis of spiro-oxindole piperidines.
Materials:
-
Substituted isatin
-
Substituted nitroalkene
-
Chiral thiourea-based organocatalyst
-
Toluene
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the isatin derivative (0.1 mmol) and the nitroalkene (0.12 mmol) in toluene (1.0 mL), add the chiral organocatalyst (10 mol%).
-
Add activated 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
After completion, directly purify the reaction mixture by silica gel flash column chromatography with an appropriate eluent (e.g., petroleum ether/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, HPLC on a chiral stationary phase, and mass spectrometry.
Protocol 4: Cell Proliferation Assay (MTT Assay) [3]
This protocol measures the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized spiro-oxindole piperidine derivatives
-
Cancer cell line (e.g., MCF-7)
-
DMEM medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
III. Antileishmanial Activity of Spiro-piperidine Derivatives
Spiro-piperidine derivatives have also been investigated for their activity against Leishmania parasites, the causative agents of leishmaniasis. These compounds can act as antifolate agents, targeting enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in the parasite.
Quantitative Data: Antileishmanial Activity
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| 8a (from study) | Spiro-piperidine derivative | Leishmania major amastigotes | 0.89 | [5] |
| 9a (from study) | Spiro-piperidine derivative | Leishmania major amastigotes | 0.50 | [5] |
| Miltefosine (control) | Standard antileishmanial drug | Leishmania major amastigotes | 8.08 | [5] |
Experimental Protocols
Protocol 5: In Vitro Antileishmanial Assay against Amastigotes [5][6]
This protocol assesses the efficacy of compounds against the intracellular amastigote stage of the Leishmania parasite.
Materials:
-
Synthesized spiro-piperidine derivatives
-
Leishmania major promastigotes
-
Peritoneal macrophages from BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS
-
Giemsa stain
-
Microscope
Procedure:
-
Harvest peritoneal macrophages from BALB/c mice and seed them in 8-well chamber slides.
-
Allow macrophages to adhere for 24 hours at 37°C in 5% CO₂.
-
Infect the macrophages with stationary-phase L. major promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing various concentrations of the test compounds.
-
Incubate for another 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value, the concentration of the compound that reduces the number of amastigotes by 50% compared to the untreated control.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (4-Aminooxan-4-yl)methanol as a Versatile Scaffold for Drug Discovery
Introduction
(4-Aminooxan-4-yl)methanol, also known as 4-amino-4-(hydroxymethyl)tetrahydropyran, is an sp³-rich heterocyclic scaffold that holds significant potential in medicinal chemistry. Its rigid, non-aromatic core provides a three-dimensional architecture that can effectively orient functional groups into the binding pockets of biological targets, potentially leading to improved potency and selectivity compared to flat, aromatic scaffolds.[1][2] The presence of two key functional handles—a primary amine and a primary alcohol—allows for straightforward and diverse chemical modifications, making it an ideal starting point for the construction of compound libraries for high-throughput screening.
The tetrahydropyran (THP) ring is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.[3] This motif can enhance pharmacokinetic properties such as solubility and metabolic stability. The amino alcohol functionality is also a key feature in many biologically active molecules, capable of forming critical hydrogen bond interactions with protein targets.[4]
Key Advantages as a Scaffold:
-
Three-Dimensionality: The non-planar oxane ring allows for precise spatial arrangement of substituents, enabling better exploration of complex protein binding sites.
-
Dual Functional Handles: The primary amine and primary alcohol groups are readily derivatized through well-established chemical reactions, facilitating the rapid generation of a diverse chemical library.
-
Improved Physicochemical Properties: The inherent properties of the tetrahydropyran ring can lead to derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
Synthetic Accessibility: The synthesis of functionalized tetrahydropyran scaffolds is well-documented, allowing for reliable access to the core structure.[1][2][5][6]
Potential Therapeutic Applications
While specific derivatives of this compound are not yet established in clinical use, the structural motif is highly relevant for targeting a range of protein classes, including:
-
Kinases: The amino alcohol core can be elaborated to interact with the hinge region and other key residues within the ATP-binding pocket of kinases.
-
Proteases: Derivatives can be designed to mimic peptide substrates, with functional groups positioned to interact with the catalytic triad and specificity pockets of proteases like caspases or viral proteases.
-
G-Protein Coupled Receptors (GPCRs): The scaffold can be used to position ligands that interact with the transmembrane domains or extracellular loops of GPCRs.
Protocols
Section 1: Synthetic Derivatization Protocols
The dual functionality of the this compound scaffold allows for a variety of derivatization strategies. Below are general protocols for N-acylation and O-alkylation to generate a library of diverse compounds.
This protocol describes the formation of an amide bond by reacting the primary amine of the scaffold with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.[7][8][9][10]
This protocol outlines the formation of an ether linkage via a Williamson ether synthesis.[11]
Materials:
-
N-protected this compound (e.g., Boc-protected)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Note: The amine must be protected (e.g., with a Boc group) prior to this reaction to prevent N-alkylation.
-
Suspend NaH (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-protected this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 6-18 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
The protecting group can then be removed under appropriate conditions (e.g., TFA for Boc) to yield the O-alkylated product.
Illustrative Library Generation Workflow
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Synthesis of Tetrahydropyran Natural Products" by Hannah Ford [crossworks.holycross.edu]
- 4. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Asymmetric Synthesis of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed protocol for the asymmetric synthesis of (4-Aminooxan-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, and the introduction of a chiral amino alcohol functionality at the 4-position offers a key anchor for further molecular elaboration.[1][2]
Proposed Asymmetric Synthetic Pathway
The proposed synthetic route involves three key transformations:
-
Asymmetric Strecker Reaction: Introduction of both the amino and cyano groups to the C4 position of tetrahydropyran-4-one, creating the chiral center.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Carboxylic Acid Reduction: Reduction of the carboxylic acid to the primary alcohol.
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis of 4-Amino-4-cyanotetrahydropyran
This protocol is adapted from established methods for the asymmetric Strecker synthesis of α-amino nitriles from ketones. The use of a chiral catalyst, such as a derivative of a chiral amine or a metal complex with a chiral ligand, is crucial for achieving high enantioselectivity.
Materials:
-
Tetrahydropyran-4-one
-
Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)
-
Ammonia or an ammonium salt (e.g., NH₄Cl)
-
Chiral catalyst (e.g., a chiral amino acid derivative or a chiral ligand-metal complex)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Toluene)
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) and the chiral catalyst (0.01-0.1 eq) in the chosen anhydrous solvent at a controlled temperature (typically between -78 °C and room temperature), add the ammonia source.
-
Slowly add the cyanide source (e.g., a solution of KCN or TMSCN) to the reaction mixture.
-
Stir the reaction mixture for the time required to achieve high conversion (typically monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding an aqueous solution of HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the enantiomerically enriched 4-amino-4-cyanotetrahydropyran.
Table 1: Representative Data for Asymmetric Strecker Reactions
| Entry | Ketone Substrate | Cyanide Source | Chiral Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexanone | TMSCN | (R)-Phenylglycinamide | Methanol | -20 | 24 | 85 | 92 |
| 2 | Acetophenone | KCN | Chiral Salen-Al Complex | Toluene | 0 | 48 | 78 | 88 |
| Note: | Data presented is illustrative and based on analogous reactions. Optimization for tetrahydropyran-4-one is required. |
Protocol 2: Hydrolysis of 4-Amino-4-cyanotetrahydropyran to 4-Amino-tetrahydropyran-4-carboxylic acid
This protocol describes the hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions.
Materials:
-
4-Amino-4-cyanotetrahydropyran
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Water
-
pH meter or pH paper
Procedure (Acidic Hydrolysis):
-
Suspend the 4-amino-4-cyanotetrahydropyran (1.0 eq) in a solution of concentrated HCl.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by TLC for the disappearance of the starting material).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution to the isoelectric point of the amino acid (typically pH 5-7) using a base (e.g., NaOH solution).
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product remains in solution, it can be purified using ion-exchange chromatography.
-
Dry the resulting 4-amino-tetrahydropyran-4-carboxylic acid under vacuum.
Table 2: Conditions for Nitrile Hydrolysis
| Entry | Starting Nitrile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | α-Aminophenylacetonitrile | 6M HCl | Water | 100 | 12 | 95 |
| 2 | Adiponitrile | 10M NaOH | Water | 80 | 8 | 90 |
| Note: | Data is for analogous compounds and conditions should be optimized for the specific substrate. |
Protocol 3: Reduction of 4-Amino-tetrahydropyran-4-carboxylic acid to this compound
This protocol outlines the reduction of the carboxylic acid to a primary alcohol. Strong reducing agents are typically required for this transformation. The amino group may require protection prior to this step.
Materials:
-
4-Amino-tetrahydropyran-4-carboxylic acid (or its N-protected derivative)
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BMS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Aqueous workup solution (e.g., water, followed by dilute NaOH and then water, or Rochelle's salt solution)
-
Organic solvent for extraction
-
Drying agent
Procedure (using LAH):
-
Optional but recommended: Protect the amino group (e.g., as a Boc or Cbz derivative) before proceeding with the reduction.
-
To a suspension of LAH (2.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the N-protected 4-amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, then a 15% NaOH solution, and finally water again (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the filtrate and washings, dry over a drying agent, and concentrate under reduced pressure.
-
If an N-protecting group was used, it can be removed at this stage using appropriate deprotection conditions (e.g., TFA or HCl for Boc, H₂/Pd-C for Cbz).
-
Purify the final product, this compound, by column chromatography or crystallization.
Table 3: Carboxylic Acid Reduction Conditions
| Entry | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-Alanine | LAH | THF | 0 to RT | 4 | 90 |
| 2 | Benzoic Acid | BMS | THF | 0 to Reflux | 6 | 95 |
| Note: | Data is illustrative. Reaction conditions, especially the workup, need to be carefully controlled. |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for a synthetic step.
References
Application Notes and Protocols for the Synthesis of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminooxan-4-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted tetrahydropyran scaffold. The presence of both a primary amine and a primary alcohol on a quaternary center offers a unique three-dimensional structure for potential interaction with biological targets. These application notes provide a comprehensive overview of a plausible synthetic route to this compound, based on analogous reactions reported in the scientific literature. Detailed experimental protocols are provided to guide researchers in the preparation of this compound.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The proposed pathway involves the formation of a protected amino acid intermediate, followed by conversion to a carboxamide and subsequent reduction and deprotection. This route is designed to offer good control over the functional group transformations.
Experimental Protocols
Route A: Synthesis via a Carboxamide Intermediate
This route proceeds through the formation and subsequent reduction of a carboxamide.
Step 1: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile
This initial step involves a Strecker synthesis to introduce the amino and nitrile functionalities.
-
Reaction:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium carbonate
-
Sodium cyanide
-
-
Procedure: In a well-ventilated fume hood, to a solution of Tetrahydro-4H-pyran-4-one in a mixture of water and ethanol, add ammonium carbonate and sodium cyanide.[1] Heat the reaction mixture and monitor for completion. After cooling, the product is expected to precipitate and can be collected by filtration.[1]
-
Purification: The collected solid should be washed with cold water and dried under vacuum.[1]
Step 2: N-Boc Protection of 4-amino-tetrahydro-2H-pyran-4-carbonitrile
The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Reaction:
-
4-amino-tetrahydro-2H-pyran-4-carbonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
-
Procedure: Dissolve the amino-nitrile in an appropriate solvent such as dimethylformamide (DMF). Add DMAP followed by the dropwise addition of di-tert-butyl dicarbonate.[1] Heat the reaction and stir for several hours.[1] The product can be precipitated by pouring the reaction mixture into water.[1]
-
Purification: The precipitate is collected by filtration and dried under vacuum.[1]
Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid under basic conditions.
-
Reaction:
-
tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate
-
Sodium hydroxide
-
-
Procedure: Suspend the Boc-protected amino-nitrile in tetrahydrofuran and add an aqueous solution of sodium hydroxide.[1] Heat the mixture to reflux and monitor the reaction. After completion, remove the organic solvent under reduced pressure.[1]
-
Purification: Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid, which is then collected by filtration and dried.[1]
Step 4: Formation of tert-butyl (4-carbamoyltetrahydro-2H-pyran-4-yl)carbamate
The carboxylic acid is converted to a primary amide.
-
Reaction:
-
tert-Butyl (4-(carboxy)tetrahydro-2H-pyran-4-yl)carbamate
-
Ammonia source (e.g., ammonium chloride)
-
Coupling agent (e.g., HBTU, HATU)
-
Organic base (e.g., DIPEA)
-
-
Procedure: Dissolve the carboxylic acid in a suitable aprotic solvent like DMF. Add the coupling agent, an organic base, and the ammonia source. Stir the reaction at room temperature until completion.
-
Purification: The product can be isolated by aqueous workup and extraction with an organic solvent, followed by purification by column chromatography.
Step 5: Reduction of the Amide to tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
The primary amide is reduced to the corresponding primary alcohol.
-
Reaction:
-
tert-butyl (4-carbamoyltetrahydro-2H-pyran-4-yl)carbamate
-
Lithium aluminum hydride (LiAlH₄)
-
-
Procedure: In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) and cool to 0 °C.[2] Slowly add a solution of the amide in THF.[2] Allow the reaction to warm to room temperature and stir until completion. Carefully quench the excess LiAlH₄ with a sequential addition of water and aqueous sodium hydroxide.[2]
-
Purification: Filter the resulting suspension through celite and concentrate the filtrate. The crude product can be purified by column chromatography.
Step 6: Deprotection of the Boc Group to Yield this compound
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction:
-
tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate
-
Strong acid (e.g., HCl in dioxane or Trifluoroacetic acid (TFA))
-
-
Procedure: Dissolve the Boc-protected amino alcohol in a suitable solvent such as dichloromethane (DCM) or methanol. Add a solution of HCl in dioxane or TFA and stir at room temperature.
-
Purification: The solvent and excess acid can be removed under reduced pressure to yield the hydrochloride salt of the final product. The free amine can be obtained by neutralization with a base.
Data Presentation
The following table summarizes the expected reagents and conditions for the synthesis of this compound via the carboxamide route. The data is compiled from analogous reactions found in the literature.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Tetrahydro-4H-pyran-4-one | NH₄(CO₃)₂, NaCN | Water/Ethanol | 60-70 | 3-4 | ~90 |
| 2 | 4-amino-tetrahydro-2H-pyran-4-carbonitrile | Boc₂O, DMAP | DMF | 80-100 | 16-20 | ~85 |
| 3 | tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate | NaOH | THF/Water | Reflux | 5-6 | ~90 |
| 4 | tert-Butyl (4-(carboxy)tetrahydro-2H-pyran-4-yl)carbamate | NH₄Cl, HBTU, DIPEA | DMF | Room Temp. | 12-24 | 70-85 |
| 5 | tert-butyl (4-carbamoyltetrahydro-2H-pyran-4-yl)carbamate | LiAlH₄ | THF | 0 to Room Temp. | 1-3 | 80-95 |
| 6 | tert-butyl (4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)carbamate | HCl in Dioxane or TFA | DCM or MeOH | Room Temp. | 1-4 | >95 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathways and Biological Applications
A thorough review of the current scientific literature did not reveal any specific studies detailing the involvement of this compound in defined signaling pathways or established biological applications. As a novel chemical entity, its biological activity remains an area for future investigation. Researchers are encouraged to explore its potential in various therapeutic areas, leveraging its unique structural features.
Disclaimer: The provided protocols are based on analogous reactions and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All chemical reactions should be performed with appropriate safety precautions.
References
Application Note: Quantification of (4-Aminooxan-4-yl)methanol in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of (4-Aminooxan-4-yl)methanol in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach provides a robust and reliable analytical solution for pharmacokinetic and metabolic studies involving this compound.
Introduction
This compound is a polar compound of interest in pharmaceutical research. Accurate and precise quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, which is well-suited for the analysis of polar molecules in complex biological fluids.[1][2][3] The method is designed to offer high sensitivity and specificity, essential for bioanalytical studies.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Equipment
-
HPLC system (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL of this compound-d4 in 50:50 acetonitrile:water).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 95:5 v/v).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 132.1 114.1 15 | this compound-d4 (IS) | 136.1 | 118.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution. The use of a stable isotope-labeled internal standard ensured high accuracy and precision by compensating for matrix effects and variability in sample processing.[4]
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity. A summary of the quantitative performance is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of this compound in human plasma. The simple sample preparation and the use of a deuterated internal standard ensure high-quality data suitable for demanding research and development applications. The validation parameters demonstrate that the method is accurate, precise, and linear over a wide concentration range, making it a valuable tool for drug development professionals and researchers in the life sciences.[4]
References
- 1. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 3. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 4. benchchem.com [benchchem.com]
Application Note and Protocol: Scale-up Synthesis of (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminooxan-4-yl)methanol is a valuable building block in medicinal chemistry and drug development, featuring a substituted oxane ring that can impart desirable physicochemical properties to drug candidates. This document provides a detailed protocol for a two-step, scale-up synthesis of this compound, suitable for producing multi-gram to kilogram quantities. The process is designed to be robust, efficient, and amenable to an industrial setting.
The synthetic strategy begins with the commercially available starting material, oxane-4-carbonitrile. The first step involves a base-catalyzed hydroxymethylation to introduce the methanol group. The resulting intermediate, 4-(hydroxymethyl)oxane-4-carbonitrile, is then converted to the final product via catalytic hydrogenation, which reduces the nitrile to a primary amine. This method avoids the use of highly toxic or expensive reagents, favoring conditions suitable for large-scale production.
Overall Synthetic Pathway
The synthesis of this compound is accomplished via a two-step process starting from oxane-4-carbonitrile.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile
This procedure details the base-catalyzed hydroxymethylation of oxane-4-carbonitrile.
Materials and Equipment:
-
Jacketed glass reactor (10 L) equipped with mechanical stirring, a temperature probe, a condenser, and an inert gas (N2/Ar) inlet.
-
Addition funnel.
-
Filtration apparatus.
-
Rotary evaporator.
Reagents:
-
Oxane-4-carbonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Isopropanol
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.
-
Paraformaldehyde is toxic upon inhalation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol:
-
Reactor Setup: Set up the 10 L jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Reagents: Charge the reactor with a 60% dispersion of sodium hydride (200 g, 5.0 mol) and anhydrous THF (2 L).
-
Cooling: Cool the suspension to 0°C using a circulating chiller.
-
Addition of Starting Material: Dissolve oxane-4-carbonitrile (555 g, 5.0 mol) in anhydrous THF (1 L). Add this solution dropwise to the stirred sodium hydride suspension over 2 hours, maintaining the internal temperature below 5°C.
-
Stirring: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Addition of Paraformaldehyde: Add paraformaldehyde (180 g, 6.0 mol) portion-wise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reactor back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of isopropanol (250 mL) to consume any unreacted sodium hydride.
-
Aqueous Work-up: Slowly add saturated aqueous NH4Cl solution (2 L) to the quenched mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Washing and Drying: Combine the organic layers and wash with brine (1 L). Dry the organic phase over anhydrous MgSO4.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 4-(hydroxymethyl)oxane-4-carbonitrile, can be purified by vacuum distillation or column chromatography to achieve high purity.
Step 2: Scale-up Synthesis of this compound
This procedure describes the catalytic hydrogenation of the nitrile intermediate to the final product.
Materials and Equipment:
-
High-pressure hydrogenation reactor (autoclave) with a capacity of 10 L or greater, equipped with a gas inlet, pressure gauge, temperature control, and mechanical stirring.
-
Filtration system for catalyst removal (e.g., Celite pad).
-
Rotary evaporator.
Reagents:
-
4-(Hydroxymethyl)oxane-4-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (7 N in methanol)
-
Deionized water
Safety Precautions:
-
Raney Nickel is pyrophoric, especially when dry, and is a flammable solid. Handle as a slurry and under an inert atmosphere.
-
Hydrogen gas is highly flammable and explosive. Operate in a designated area with proper ventilation and safety measures.
-
The reaction is performed under high pressure. Ensure the reactor is properly rated and maintained.
-
Wear appropriate PPE.
Protocol:
-
Catalyst Preparation: In a separate beaker, carefully wash the Raney Nickel slurry (70 g) with deionized water (3 x 200 mL) and then with methanol (3 x 200 mL) to remove residual water.
-
Reactor Charging: To the high-pressure reactor, add a solution of 4-(hydroxymethyl)oxane-4-carbonitrile (705 g, 5.0 mol) in methanol (3 L) and 7 N methanolic ammonia (1 L).
-
Catalyst Addition: Under a stream of nitrogen, carefully add the washed Raney Nickel catalyst to the reactor.
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Hydrogenation: Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi). Heat the mixture to 50°C with vigorous stirring. The reaction is exothermic; monitor and control the temperature.
-
Monitoring: Maintain the hydrogen pressure at 10 bar. The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 8-12 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst pad with methanol (2 x 500 mL). Caution: Do not allow the filter cake to dry.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purification: The product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by vacuum distillation to yield the final product as a white solid or viscous oil.
Quantitative Data Summary
Table 1: Reaction Parameters for the Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile
| Parameter | Value |
| Starting Material | Oxane-4-carbonitrile |
| Scale | 5.0 mol (555 g) |
| Key Reagents | NaH (5.0 mol), Paraformaldehyde (6.0 mol) |
| Solvent | Anhydrous THF (3 L) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | 75 - 85% |
| Purity (after purification) | >98% (by GC/LC-MS) |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-(Hydroxymethyl)oxane-4-carbonitrile |
| Scale | 5.0 mol (705 g) |
| Catalyst | Raney Nickel (70 g) |
| Solvent | Methanol / 7N NH3 in Methanol (4 L total) |
| Hydrogen Pressure | 10 bar (145 psi) |
| Reaction Temperature | 50°C |
| Reaction Time | 8 - 12 hours |
| Typical Yield | 80 - 90% |
| Purity (after purification) | >99% (by GC/LC-MS, NMR) |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the entire synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for (4-Aminooxan-4-yl)methanol in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone technique in drug discovery and development, enabling the rapid and efficient assembly of peptides, oligonucleotides, and small molecule libraries.[1][2][3] The choice of the linker, which tethers the growing molecule to the insoluble resin support, is critical for the success of the synthesis, influencing factors such as reaction efficiency, stability, and the conditions required for final cleavage.[4]
This document describes the hypothetical application of (4-Aminooxan-4-yl)methanol as a novel linker for solid-phase synthesis, particularly for the generation of C-terminal peptide amides. The unique oxane scaffold may offer advantages in terms of improved solvation properties and potentially milder cleavage conditions compared to standard linkers. These protocols are based on well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7]
Application Note: A Novel Oxane-Based Linker for Solid-Phase Synthesis
This compound presents an intriguing scaffold for a new class of linkers for solid-phase synthesis. By anchoring the hydroxyl group to a suitable resin, the amino group is available for the attachment of the first building block. The resulting linker is designed to be stable to the conditions of Fmoc-based peptide synthesis but can be cleaved under acidic conditions to yield a C-terminal amide.
Principle of the AOM-Linker (Amino-Oxane-Methanol Linker)
The proposed workflow involves the initial attachment of the this compound linker to a solid support, followed by standard Fmoc-SPPS cycles. The final product is released from the resin via acid-mediated cleavage.
Workflow Diagram
References
Application Notes: Protecting Group Strategies for (4-Aminooxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminooxan-4-yl)methanol is a bifunctional molecule of interest in medicinal chemistry and drug development, featuring both a primary amine and a primary alcohol. The strategic use of protecting groups is essential for the selective modification of this molecule during complex synthetic sequences. This document outlines orthogonal protecting group strategies that allow for the independent manipulation of the amino and hydroxyl functionalities, providing detailed protocols for their implementation.
The inherent difference in nucleophilicity between the primary amine and the primary alcohol allows for selective N-protection under appropriate conditions. Orthogonal protection schemes are crucial when sequential reactions are required at each functional group. This note details the use of common amine-protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and a common alcohol-protecting group, tert-butyldimethylsilyl (TBDMS).
Selecting an Orthogonal Protecting Group Strategy
The choice of protecting groups is dictated by the planned synthetic route, ensuring that the deprotection conditions for one group do not affect the other. An effective orthogonal strategy allows for the selective deprotection of one functional group while the other remains protected.
Key Considerations:
-
Amine Protection: The more nucleophilic amine can be selectively protected in the presence of the alcohol. Carbamates such as Boc and Cbz are ideal for this purpose.
-
Alcohol Protection: Following N-protection, the hydroxyl group can be protected, for example, as a silyl ether (e.g., TBDMS).
-
Orthogonality: The selected protecting groups should have distinct deprotection conditions. For instance, a Boc group is removed under acidic conditions, a Cbz group by hydrogenolysis, and a TBDMS group with fluoride ions.
The following diagram illustrates a common orthogonal protecting group strategy for this compound.
Caption: Orthogonal protection workflow for this compound.
Data Presentation: Comparison of Protecting Groups
The following table summarizes the properties of commonly used protecting groups for the amino and hydroxyl functionalities of this compound.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Conditions | Stability |
| Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM, or HCl in dioxane)[1] | Stable to bases, hydrogenolysis, and nucleophiles. |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[2][3] | Stable to acidic and basic conditions. |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole | Fluoride source (e.g., TBAF in THF)[4] | Stable to bases and mild acids. |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of this compound
This protocol describes the protection of the primary amino group as a tert-butyloxycarbonyl (Boc) carbamate.
Caption: Workflow for N-Boc protection.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield N-Boc-(4-aminooxan-4-yl)methanol.
Protocol 2: O-TBDMS Protection of N-Boc-(4-aminooxan-4-yl)methanol
This protocol details the protection of the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
N-Boc-(4-aminooxan-4-yl)methanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-(4-aminooxan-4-yl)methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).[4]
-
Combine the organic extracts, wash with water and brine to remove DMF and imidazole.[4]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]
-
Purify the resulting fully protected product by flash column chromatography.
Protocol 3: Selective N-Boc Deprotection
This protocol describes the removal of the Boc group to liberate the free amine.
Materials:
-
N-Boc, O-TBDMS protected this compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the fully protected substrate (1.0 eq) in anhydrous DCM in a round-bottom flask.[1]
-
Cool the solution to 0 °C using an ice bath.[1]
-
Slowly add trifluoroacetic acid (10 eq) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Selective O-TBDMS Deprotection
This protocol outlines the cleavage of the TBDMS ether to reveal the free alcohol.
Materials:
-
N-Boc, O-TBDMS protected this compound
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the fully protected substrate (1.0 eq) in anhydrous THF at room temperature under an inert atmosphere.[4]
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.[4]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[4]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[4]
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected alcohol.[4]
By following these protocols, researchers can effectively employ orthogonal protecting group strategies to selectively functionalize this compound for the synthesis of complex target molecules.
References
Application Notes and Protocols for Catalytic Reactions with (4-Aminooxan-4-yl)methanol and its Analogs
Introduction
(4-Aminooxan-4-yl)methanol, a substituted tetrahydropyran derivative, possesses both an amino group and a primary alcohol. This bifunctional molecular architecture is common in a variety of compounds that have shown significant utility in catalysis, either as catalysts themselves, as chiral ligands for metal-catalyzed reactions, or as substrates in the synthesis of valuable nitrogen-containing heterocycles. This document outlines potential catalytic applications for this compound based on analogous chemical transformations.
Section 1: Potential Catalytic Applications
The structural motifs within this compound suggest its potential use in several classes of catalytic reactions.
Substrate for the Synthesis of Spirocyclic Lactams and Amines
Amino alcohols are valuable precursors for the synthesis of cyclic amines and lactams through intramolecular cyclization reactions. Ruthenium-based catalysts have been effectively employed for the cyclization of various amino alcohols.[1][2] Depending on the reaction conditions, the cyclization can be directed to yield either the corresponding cyclic amine or lactam.[1][2]
-
Cyclic Amine Formation: In the presence of a suitable ruthenium catalyst and under aqueous conditions, this compound could potentially undergo intramolecular cyclization to form a spirocyclic piperidine derivative.[1][2]
-
Lactam Formation: The addition of a hydrogen acceptor, such as a ketone, can steer the reaction towards the formation of the corresponding spirocyclic lactam.[1][2]
Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are a cornerstone of asymmetric catalysis, frequently serving as ligands for transition metals to induce enantioselectivity in a wide array of chemical transformations. Although this compound is achiral, its derivatives, or its use in creating a chiral environment, could be explored. The synthesis of chiral catalysts from related structures like cinchona alkaloids is a well-established field.[3][4]
Organocatalysis
Primary amines and alcohols are functional groups that can participate in organocatalytic transformations. For instance, derivatives of this compound could potentially be employed in reactions such as aldol or Michael additions, similar to other known amino alcohol organocatalysts.
Section 2: Quantitative Data from Analogous Reactions
The following table summarizes representative data for the ruthenium-catalyzed cyclization of other amino alcohols, which may serve as a starting point for developing reactions with this compound.
| Substrate | Catalyst System | Additive | Product | Conversion (%) | Selectivity (%) | Reference |
| 5-aminopentan-1-ol | Ru3(CO)12 / CataCXium® PCy | Water | Piperidine | 95 | >99 (Amine) | [2] |
| 5-aminopentan-1-ol | Ru3(CO)12 / CataCXium® PCy | Propiophenone | Piperidin-2-one | 98 | >99 (Amide) | [2] |
| 6-aminohexan-1-ol | Ru3(CO)12 / CataCXium® PCy | Water | Azepane | 85 | >99 (Amine) | [2] |
| 6-aminohexan-1-ol | Ru3(CO)12 / CataCXium® PCy | Propiophenone | Azepan-2-one | 92 | >99 (Amide) | [2] |
Section 3: Experimental Protocols for Analogous Reactions
The following protocols are adapted from established procedures for the catalytic cyclization of amino alcohols and can be considered as a starting point for investigations with this compound.
Protocol 3.1: General Procedure for Ruthenium-Catalyzed Intramolecular Cyclization to a Cyclic Amine
This protocol is based on the selective synthesis of cyclic amines from amino alcohols.[2]
Materials:
-
This compound (or analogous amino alcohol)
-
Ru3(CO)12
-
CataCXium® PCy (dicyclohexyl-[2',4',6'-tri(propan-2-yl)biphenyl-2-yl]phosphane)
-
Cyclohexane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Ru3(CO)12 (0.5 mol%) and CataCXium® PCy (3 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane (0.6 mL per 1 mmol of substrate).
-
Add the amino alcohol substrate (1 mmol).
-
Add degassed water (1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.
Protocol 3.2: General Procedure for Ruthenium-Catalyzed Intramolecular Cyclization to a Lactam
This protocol is adapted for the selective synthesis of lactams from amino alcohols using a hydrogen acceptor.[2]
Materials:
-
This compound (or analogous amino alcohol)
-
Ru3(CO)12
-
CataCXium® PCy
-
Cyclohexane (anhydrous)
-
Propiophenone (or another suitable ketone as a hydrogen acceptor)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Ru3(CO)12 (0.5 mol%) and CataCXium® PCy (3 mol%) to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous cyclohexane (0.6 mL per 1 mmol of substrate).
-
Add the amino alcohol substrate (1 mmol).
-
Add propiophenone (1 mmol) as the hydrogen acceptor.
-
Seal the Schlenk tube and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate and purify the lactam product using standard laboratory techniques.
Section 4: Visualizations of Reaction Pathways
The following diagrams illustrate the proposed catalytic cycles for the intramolecular cyclization of amino alcohols.
Caption: Proposed catalytic cycle for cyclic amine formation.
Caption: Proposed catalytic cycle for lactam formation.
Caption: General experimental workflow for catalytic cyclization.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
Application of (4-Aminooxan-4-yl)methanol Derivatives in Drug Design: A Detailed Overview
Introduction: (4-Aminooxan-4-yl)methanol is a versatile chemical scaffold. While direct applications of the parent compound in drug design are not extensively documented in publicly available literature, its derivatives have emerged as promising candidates in various therapeutic areas. This document provides a detailed overview of the application of three such derivatives in drug design: JSH-150 as a selective CDK9 inhibitor, (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives as tyrosinase inhibitors, and 4-aminopyridine-3-methanol (4-AP-3-MeOH) as a potassium channel blocker.
JSH-150: A Potent and Selective CDK9 Inhibitor for Cancer Therapy
JSH-150, a derivative of this compound, has been identified as a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription.[1][2] Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4]
Mechanism of Action
JSH-150 exerts its anticancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for the transition from abortive to productive transcriptional elongation.[1] The suppression of transcriptional elongation leads to a decrease in the expression of short-lived anti-apoptotic proteins, such as MCL-1, and key oncogenes like c-Myc.[1][3] This ultimately results in cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Data
| Compound | Target | IC50 (nM) | Selectivity (Fold vs. CDK9) | Cell Line (Example) | GI50 | In Vivo Efficacy (Xenograft Model) |
| JSH-150 | CDK9 | 1 | ~300-10,000 vs. other CDKs | MV4-11 (Leukemia) | Potent antiproliferative effects | 10 mg/kg almost completely suppressed tumor progression[3] |
| NVP-2 (another CDK9 inhibitor) | CDK9 | <0.514 | ~700 vs. DYRK1B | MOLT4 (Leukemia) | Anti-proliferative effects | Not specified |
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for (4-aminotetrahydro-2H-pyran-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the use of (4-aminotetrahydro-2H-pyran-4-yl)methanol and its derivatives in drug discovery and medicinal chemistry. The focus is on its application as a bioisosteric replacement for common chemical motifs and its evaluation in relevant biological assays.
Application Notes
(4-aminotetrahydro-2H-pyran-4-yl)methanol is a versatile saturated heterocyclic scaffold. Its inherent structural and physicochemical properties make it an attractive building block in medicinal chemistry. A primary application of this and similar scaffolds is in bioisosteric replacement, a strategy used to modify the properties of a lead compound while retaining its biological activity.[1][2][3] Bioisosterism involves substituting a molecular fragment with another that has similar steric and electronic characteristics to enhance potency, improve pharmacokinetic profiles (ADME), or reduce toxicity.[3][4]
The tetrahydropyran ring, in particular, is a common motif in numerous bioactive compounds, often imparting favorable properties such as improved solubility and metabolic stability.[5] The 4-amino and 4-methanol substitution pattern on the tetrahydropyran ring provides key vectors for further chemical modification, allowing for its incorporation into a wide range of molecular architectures. For instance, derivatives of the tetrahydropyran scaffold have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.[6][7]
A notable example of a complex molecule incorporating a derivative of this scaffold is JSH-150, a potent and highly selective CDK9 kinase inhibitor.[8] In JSH-150, the (4-aminotetrahydro-2H-pyran-4-yl)methanol core is modified to 4-(((...amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, highlighting the utility of this scaffold in developing targeted therapeutics.[8] JSH-150 has demonstrated potent antiproliferative effects against various cancer cell lines and the ability to suppress tumor progression in xenograft mouse models.[8]
The following protocols provide examples of how derivatives of (4-aminotetrahydro-2H-pyran-4-yl)methanol could be evaluated for anti-inflammatory and cytotoxic activity, common screening assays in early-stage drug discovery.
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in Macrophages
This protocol details the assessment of a test compound, a derivative of (4-aminotetrahydro-2H-pyran-4-yl)methanol, for its ability to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory proteins (iNOS and COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate plates (e.g., 96-well for Griess assay, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[6]
2. Nitric Oxide (NO) Quantification (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.[6]
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[6]
3. Western Blot for iNOS and COX-2 Expression:
-
Wash the cells from the 6-well plates with ice-cold PBS and lyse them with lysis buffer.[6]
-
Collect the cell lysate and centrifuge to remove cell debris.[6]
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
Protocol 2: Antiproliferative Activity in Cancer Cell Lines (MTT Assay)
This protocol is for assessing the cytotoxic effects of a test compound on a cancer cell line, such as the HCT-116 colorectal cancer line.
1. Cell Plating:
-
Culture HCT-116 cells in an appropriate medium.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. Cell Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of Test Compound on NO Production in LPS-Stimulated Macrophages
| Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | NO Production Inhibition (%) |
| Control (No LPS) | 0.05 ± 0.01 | - |
| LPS Only | 0.85 ± 0.04 | 0 |
| 1 | 0.68 ± 0.03 | 20.0 |
| 10 | 0.42 ± 0.02 | 50.6 |
| 50 | 0.15 ± 0.01 | 82.4 |
| 100 | 0.08 ± 0.01 | 96.5 |
Table 2: Antiproliferative Activity of Test Compound on HCT-116 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 1 | 78.1 ± 6.1 |
| 10 | 51.2 ± 3.9 |
| 50 | 22.5 ± 2.5 |
| 100 | 8.7 ± 1.9 |
| IC₅₀ (µM) | 10.5 |
Visualizations
Diagrams of Experimental Workflows and Concepts
Caption: Bioisosteric replacement workflow.
Caption: Workflow for anti-inflammatory screening.
Caption: LPS-induced inflammatory pathway.
References
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. drughunter.com [drughunter.com]
- 3. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 4. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (4-Aminooxan-4-yl)methanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (4-Aminooxan-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic route is a two-step process starting from tetrahydro-4H-pyran-4-one. The first step involves the synthesis of the key intermediate, 4-aminooxane-4-carboxamide, via a reaction analogous to the Strecker synthesis. The second step is the reduction of the carboxamide group to afford the target amino alcohol.
Q2: Which reducing agents are suitable for the conversion of 4-aminooxane-4-carboxamide to this compound?
A2: Strong hydride reducing agents are necessary for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice due to its high reactivity. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also effective and may offer different selectivity and handling characteristics.
Q3: What are the critical parameters to control for maximizing the yield?
A3: For the initial synthesis of the carboxamide precursor, temperature control and the molar ratio of reactants are crucial. In the final reduction step, maintaining anhydrous conditions, controlling the reaction temperature, and ensuring a proper work-up procedure are paramount to achieving high yields and purity.
Q4: How can I purify the final product, this compound?
A4: The purification of this compound typically involves an aqueous work-up to remove the reducing agent byproducts, followed by extraction with a suitable organic solvent. Further purification can be achieved by column chromatography on silica gel or by crystallization of a salt form, such as the hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 4-Aminooxane-4-carboxamide Intermediate
This protocol is adapted from analogous Strecker-type syntheses of related compounds.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Ammonium carbonate
-
Sodium cyanide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate and sodium cyanide to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 3-4 hours.
-
Cool the mixture to 0-5°C to precipitate the intermediate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-aminooxane-4-carboxamide.
Step 2: Reduction of 4-Aminooxane-4-carboxamide to this compound
This is a general protocol for the reduction of amides using Lithium Aluminum Hydride.
Materials:
-
4-Aminooxane-4-carboxamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate
-
Ethyl acetate
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-aminooxane-4-carboxamide in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or crystallization.
Data Presentation
Table 1: Comparison of Reducing Agents for Amide Reduction
| Reducing Agent | Typical Solvent | Temperature | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0°C to reflux | Highly reactive, requires strictly anhydrous conditions, pyrophoric. |
| Borane-THF (BH₃·THF) | Anhydrous THF | 0°C to reflux | Less reactive than LiAlH₄, may offer better selectivity, moisture sensitive. |
| Borane-DMS (BH₃·S(CH₃)₂) | Anhydrous THF | 0°C to reflux | More stable than BH₃·THF, but has a strong odor. |
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 4-aminooxane-4-carboxamide.
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure the reaction is heated to the optimal temperature range (60-70°C) and allowed to proceed for the recommended time. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
-
Possible Cause: Loss of product during work-up.
-
Solution: Ensure the product fully precipitates upon cooling before filtration. Use ice-cold water for washing the solid to minimize dissolution.
-
Problem 2: Incomplete reduction of the amide to the amino alcohol.
-
Possible Cause: Insufficient reducing agent.
-
Solution: Use a sufficient excess of the reducing agent (typically 2-4 equivalents for LiAlH₄). The primary amine in the starting material will consume one equivalent of the hydride.
-
-
Possible Cause: Deactivated reducing agent.
-
Solution: Use freshly opened or properly stored LiAlH₄ or borane complex. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere to prevent quenching of the reagent by moisture.
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reflux time and monitor the reaction by TLC until the starting material is no longer visible.
-
Problem 3: Formation of side products.
-
Possible Cause: Over-reduction or side reactions with the oxane ring.
-
Solution: Maintain careful temperature control during the addition of the starting material to the reducing agent. Consider using a milder reducing agent like a borane complex if LiAlH₄ proves to be too harsh.
-
-
Possible Cause: Complex formation during work-up.
-
Solution: A proper Fieser work-up is crucial for breaking down the aluminum complexes and allowing for easier filtration and extraction of the product. Ensure the correct ratios of water and NaOH solution are used.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: (4-Aminooxan-4-yl)methanol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-Aminooxan-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these may include precursors to the oxane ring or reagents used for the introduction of the amino and methanol groups.
Q2: What is the recommended first-pass purification strategy for crude this compound?
A2: Given the polar nature of the molecule due to the amino and hydroxyl groups, a multi-step approach is often effective. This typically starts with an aqueous workup to remove water-soluble impurities, followed by either recrystallization or column chromatography.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector, is ideal for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment, often with an internal standard.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Workup | Incomplete reaction or significant by-product formation. | Optimize the reaction conditions (temperature, time, stoichiometry). Consider a different synthetic route if by-products are difficult to separate. |
| Inefficient extraction during workup. | Adjust the pH of the aqueous phase during extraction to ensure the amine is in its free base or salt form for optimal partitioning. Use a more polar organic solvent for extraction if the compound has low solubility in standard solvents. | |
| Difficulty with Recrystallization | Oiling out instead of crystallizing. | The solvent system may not be optimal. Try a solvent/anti-solvent system. For polar compounds, consider systems like methanol/diethyl ether or ethanol/hexane.[1] |
| Poor recovery of the product. | The compound may be too soluble in the chosen recrystallization solvent. Reduce the amount of solvent used or perform the crystallization at a lower temperature.[1] | |
| Streaking or Poor Separation on Silica Gel Chromatography | The compound is too polar for normal-phase chromatography. | Use a more polar eluent system, such as dichloromethane/methanol with a small amount of triethylamine or ammonium hydroxide to suppress tailing of the amine. Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase. |
| Product Degradation During Purification | The compound may be sensitive to acidic or basic conditions or prolonged heating. | Avoid harsh pH conditions during workup and chromatography. If using chromatography, consider using a neutral stationary phase like alumina. If heating is required for recrystallization, use the minimum temperature necessary and for the shortest possible time. |
Purification Data for Amino Alcohols
The following table summarizes typical purification outcomes for amino alcohols with structural similarities to this compound, providing a benchmark for expected results.
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Typical Recovery | Notes |
| Recrystallization | 85-90% | >98% | 60-80% | Highly dependent on the solvent system and impurity profile.[1] |
| Silica Gel Chromatography | 70-85% | >99% | 50-70% | Eluent modification with a base is often necessary to obtain good peak shape. |
| Reversed-Phase Chromatography | 80-95% | >99.5% | 70-90% | Generally provides higher resolution for polar compounds. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of the crude this compound in a variety of solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices for polar compounds include alcohols (methanol, ethanol), esters (ethyl acetate), or mixtures with anti-solvents (e.g., ether, hexanes).[1]
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Column Chromatography Protocol (Normal Phase)
-
Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude this compound in a small amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). To improve peak shape for amines, it is common to add a small percentage (0.1-1%) of a base like triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification by recrystallization.
References
Technical Support Center: Synthesis of (4-Aminooxan-4-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Aminooxan-4-yl)methanol.
Synthesis Overview
A common and effective method for the synthesis of this compound involves the reduction of a 4-aminooxane-4-carboxylic acid derivative, such as a methyl or ethyl ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, as it can efficiently reduce the ester functionality to a primary alcohol. The amino group at the C4 position is generally stable under these conditions.
The proposed reaction scheme is as follows:
Starting Material: Methyl 4-aminooxane-4-carboxylate Reagent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Tetrahydrofuran (THF) Product: this compound
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Incomplete Reaction: The reduction of the ester may not have gone to completion.
-
Solution: Increase the equivalents of LiAlH₄. While a stoichiometric amount is theoretically sufficient, an excess (typically 1.5 to 2.0 equivalents) is often used to ensure complete conversion. You can also try extending the reaction time or performing the reaction at a gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Moisture in the Reaction: LiAlH₄ reacts violently with water. Any moisture in the glassware, solvent, or starting material will consume the reagent and reduce its effective concentration.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The starting material should also be dried under vacuum.
-
-
Improper Work-up Procedure: The product, being an amino alcohol, can form stable aluminum complexes during the work-up, leading to losses.
-
Solution: A careful quenching and work-up procedure is critical. The Fieser work-up method is highly recommended for LiAlH₄ reactions. This involves the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure helps to precipitate the aluminum salts as a granular solid that can be easily filtered off.
-
-
Product Loss During Extraction: this compound has some water solubility due to the polar amino and hydroxyl groups.
-
Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to maximize recovery.
-
Q2: I am observing an unexpected byproduct in my crude NMR. What could it be?
A2: The formation of byproducts is a common issue. The most likely side reactions in this synthesis are outlined below.
-
Formation of a Spiro-Oxazolidinone: If the reaction is exposed to carbon dioxide (from the air, for example) during or after the work-up, the product can react to form a spiro-oxazolidinone. This is a known reaction for 1,2-amino alcohols.
-
Identification: Look for a new carbonyl peak in the IR spectrum (around 1750 cm⁻¹) and characteristic shifts in the ¹H and ¹³C NMR spectra.
-
Prevention: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.
-
-
Over-reduction or Ring Opening: While less common for the oxane ring under these conditions, highly forcing conditions (e.g., very high temperatures) could potentially lead to ring-opening byproducts.
-
Identification: This would result in a complex mixture of products, likely with the loss of the characteristic oxane ring signals in the NMR.
-
Prevention: Maintain a controlled reaction temperature. For most LiAlH₄ reductions of esters, the reaction proceeds well at room temperature or with gentle warming.
-
-
Impurities from Starting Material: The purity of the starting methyl 4-aminooxane-4-carboxylate is crucial. Any impurities will likely be carried through or react to form other byproducts.
-
Solution: Ensure the starting material is pure by recrystallization or chromatography before use.
-
Q3: The work-up of my reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. What can I do?
A3: This is a very common issue with LiAlH₄ reductions and is due to the formation of colloidal aluminum salts.
-
Solution: As mentioned in A1, the Fieser work-up is the most effective way to address this. The precise sequence and ratios of water and aqueous base are critical for forming a granular, easily filterable precipitate. For every 'x' grams of LiAlH₄ used, sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
Stir the mixture vigorously for 15-30 minutes after the additions, which should result in a white, granular precipitate.
-
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of this compound, illustrating the impact of varying reaction conditions. This data is for illustrative purposes to guide optimization.
| Entry | Equivalents of LiAlH₄ | Reaction Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Yield of Spiro-Oxazolidinone (%) |
| 1 | 1.2 | 25 | 4 | 75 | 5 |
| 2 | 1.5 | 25 | 4 | 88 | 4 |
| 3 | 2.0 | 25 | 4 | 92 | 3 |
| 4 | 1.5 | 40 | 2 | 90 | 6 |
| 5 | 1.5 | 0 -> 25 | 6 | 85 | 2 |
Experimental Protocol
Synthesis of this compound
Materials:
-
Methyl 4-aminooxane-4-carboxylate (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 4-aminooxane-4-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully and slowly quench the reaction by the dropwise addition of water (in a volume equal to the mass of LiAlH₄ used in grams).
-
Add 15% aqueous NaOH (in a volume equal to the mass of LiAlH₄ used).
-
Add water (in a volume three times the mass of LiAlH₄ used).
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Visual Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and potential side reactions in the synthesis.
Technical Support Center: (4-Aminooxan-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminooxan-4-yl)methanol. The information is compiled from data on related amino alcohol compounds and general chemical stability principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many amino alcohols, this compound is susceptible to degradation through several pathways. The primary concerns are oxidation of the amino and alcohol groups, and potential ring-opening of the oxane ring under certain conditions.[1] Factors such as temperature, pH, light exposure, and the presence of oxygen or contaminants can significantly impact its stability.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] Long-term storage at low temperatures (2-8°C) is recommended.[4] The container should be flushed with an inert gas like argon or nitrogen to minimize oxidation.
Q3: What solvents are compatible with this compound?
A3: this compound is expected to be soluble in polar solvents such as water, methanol, and ethanol due to the presence of hydrophilic amino and hydroxyl groups.[5] However, the choice of solvent can impact stability, and it is crucial to assess compatibility for specific applications. For long-term storage in solution, aprotic solvents might be preferable to minimize hydrogen bonding-related degradation.
Q4: How can I monitor the purity and degradation of my this compound sample?
A4: The purity and degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] Developing a stability-indicating HPLC method is recommended for quantitative analysis of the parent compound and its degradation products.
Q5: What are the potential hazardous decomposition products of this compound?
A5: While specific data is unavailable for this compound, decomposition of similar amino alcohols can produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx) upon combustion.[3] Under oxidative conditions, aldehydes, ketones, or carboxylic acids could be formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of compound activity or purity over time. | Improper storage conditions (exposure to air, light, high temperature). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at 2-8°C. |
| Appearance of new peaks in HPLC or NMR analysis. | Degradation of the compound. | Characterize the degradation products using LC-MS to understand the degradation pathway. Optimize storage and handling conditions to minimize degradation. |
| Inconsistent experimental results. | Variability in sample purity due to degradation. | Re-purify the compound if necessary. Always use freshly prepared solutions for experiments and perform a purity check before use. |
| Poor solubility in a specific solvent. | The solvent may not be suitable for this compound. | Test a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but monitor for degradation. |
| Discoloration of the solid compound or solution. | Oxidation or contamination. | Discard the discolored material. Ensure all handling is performed under an inert atmosphere and use high-purity solvents. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of this compound under specific stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl (1:1 v/v).
-
Basic: Mix the stock solution with 0.1 M NaOH (1:1 v/v).
-
Oxidative: Mix the stock solution with 3% H₂O₂ (1:1 v/v).
-
Thermal: Incubate the stock solution at 60°C.
-
-
Time Points: Analyze the samples at initial (t=0), 2, 4, 8, 24, and 48 hours.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
Protocol 2: General Purification by Recrystallization
This protocol provides a general method for purifying this compound.
-
Solvent Selection: Identify a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., methanol, ethanol, or a mixture of solvents).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. aksci.com [aksci.com]
- 4. (4-Aminonaphthalen-1-yl)methanol|BLD Pharm [bldpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. (S)-(4-Aminooxepan-4-yl)methanol|BLD Pharm [bldpharm.com]
- 7. 1864013-93-3|(4-Aminooxepan-4-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis of (4-Aminooxan-4-yl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of (4-Aminooxan-4-yl)methanol. The information is based on general principles of organic synthesis for structurally related amino alcohols and is intended to assist researchers, scientists, and drug development professionals in optimizing their reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective strategy involves the reduction of a suitable precursor, such as a protected 4-aminooxane-4-carboxylate ester. This two-step process typically includes:
-
Protection of the amino group of a 4-aminooxane-4-carboxylic acid derivative.
-
Reduction of the ester functionality to the corresponding primary alcohol.
Q2: Which reducing agents are recommended for the ester-to-alcohol reduction step?
Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation and is known for its high efficiency.[1] However, milder reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can also be employed, offering better functional group tolerance.
Q3: What are the critical parameters to control during the reduction reaction?
The critical parameters to monitor and control are:
-
Temperature: Exothermic reactions with powerful reducing agents like LiAlH₄ require careful temperature management, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are crucial for reactions involving LiAlH₄ to prevent violent reactions with protic solvents.[1]
-
Stoichiometry of the reducing agent: An excess of the reducing agent is typically used to ensure complete conversion of the starting material.
-
Quenching procedure: A careful and controlled quenching of the reaction mixture is essential for safety and to facilitate product isolation.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine when the reaction is complete. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate a successful reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Deactivated reducing agent due to moisture. | 1. Increase the molar equivalents of the reducing agent. 2. Allow the reaction to warm to room temperature or gently reflux. 3. Extend the reaction time and monitor by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Over-reduction of other functional groups (if present). 2. Side reactions due to high temperatures. | 1. Use a milder reducing agent (e.g., NaBH₄ with a suitable additive). 2. Maintain strict temperature control throughout the reaction. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of the product. | 1. Address the causes of an incomplete reaction. 2. Optimize the extraction and chromatography conditions. 3. Ensure the workup conditions are not too acidic or basic, which could degrade the product. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is highly water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. 2. Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt before extraction. |
Experimental Protocols
Hypothetical Synthesis of this compound via Reduction
This protocol describes a general procedure for the reduction of a protected 4-aminooxane-4-carboxylate ester using lithium aluminium hydride.
Materials:
-
N-Protected 4-aminooxane-4-carboxylate ester
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminium hydride (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the N-protected 4-aminooxane-4-carboxylate ester (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the precipitate through a pad of Celite and wash it thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-protected this compound.
-
The protecting group can then be removed under appropriate conditions to yield the final product.
Visualizations
Caption: Experimental workflow for the reduction of a 4-aminooxane-4-carboxylate ester.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: (4-Aminooxan-4-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding common impurities in (4-Aminooxan-4-yl)methanol, along with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during its use and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of this compound?
A1: Impurities in this compound can generally be categorized into two main types: synthesis-related impurities and degradation products. Synthesis-related impurities may include unreacted starting materials, residual reagents, and by-products from side reactions. Degradation products can form over time due to factors like exposure to air, light, or elevated temperatures.
Q2: How can I identify unknown peaks in my analytical chromatogram (e.g., HPLC, GC) of this compound?
A2: Unknown peaks can be investigated by comparing the retention times with those of potential impurities (see Table 1). For definitive identification, techniques like LC-MS or GC-MS are recommended to obtain the mass of the unknown compound. Further structural elucidation can be achieved using NMR spectroscopy.
Q3: My sample of this compound has developed a slight color over time. What could be the cause?
A3: Discoloration can be an indication of degradation. Primary amines, especially in the presence of oxygen, can undergo oxidation to form colored impurities. It is recommended to store the compound under an inert atmosphere and protected from light.
Q4: I am observing poor peak shape during HPLC analysis. What are the possible reasons?
A4: Poor peak shape can be caused by several factors. The amine functionality in this compound can interact with residual silanols on the HPLC column, leading to tailing. Using a column with end-capping or adding a competing amine (e.g., triethylamine) to the mobile phase can mitigate this issue. Other causes could be column degradation or inappropriate mobile phase pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Presence of starting materials in the final product | Incomplete reaction during synthesis. | Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry). Purify the product using techniques such as column chromatography or recrystallization. |
| Observation of higher molecular weight species | Potential for dimerization or polymerization, possibly through intermolecular ether formation or reaction of the amine. | Use mass spectrometry to identify the high molecular weight species. Adjust storage conditions to minimize degradation (e.g., lower temperature, inert atmosphere). |
| Unexpected peaks in NMR spectrum | Residual solvents or synthesis by-products. | Identify the solvent peaks by consulting standard NMR solvent charts. For other unexpected peaks, consider potential side products from the synthesis and use 2D NMR techniques for structural elucidation. |
| Inconsistent analytical results between batches | Variability in the synthesis or purification process, or degradation during storage. | Review and standardize the synthesis and purification protocols. Implement a stability testing program to understand the degradation profile of the compound under different storage conditions. |
Common Impurities in this compound
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Typical Method of Detection |
| 4-Oxooxan-4-carbonitrile | Starting material for a common synthetic route. | GC-MS, LC-MS |
| 4-Aminooxan-4-carboxylic acid | Hydrolysis of the nitrile starting material or the final product's nitrile precursor. | HPLC, LC-MS |
| Residual Solvents (e.g., Methanol, THF) | Used during synthesis and purification.[1] | GC-MS, ¹H NMR |
| Oxidized Species | Degradation due to exposure to air. | LC-MS, HPLC with UV detection |
| Dimer/Oligomers | Degradation or side reaction during synthesis. | LC-MS, Size Exclusion Chromatography |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for identifying volatile impurities and residual solvents.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection: Split mode (e.g., 50:1).
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve approximately 2 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Potential pathway for the formation of a synthesis-related impurity.
References
Troubleshooting failed reactions with (4-Aminooxan-4-yl)methanol
Technical Support Center: (4-Aminooxan-4-yl)methanol
Welcome to the technical support center for this compound (also known as 4-(Hydroxymethyl)oxan-4-amine). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary nucleophilic sites: the primary amine (-NH₂) and the primary alcohol (-CH₂OH). The amine is generally more nucleophilic than the alcohol and will react preferentially with electrophiles under neutral or basic conditions. Both functional groups are attached to a quaternary carbon, which can introduce significant steric hindrance.
Q2: What are the typical solubility characteristics of this reagent?
A2: Due to the polar amine and alcohol groups, this compound is most soluble in polar protic solvents like water, methanol, and ethanol. It has moderate solubility in polar aprotic solvents such as DMSO and DMF, but limited solubility in less polar solvents like THF, dichloromethane (DCM), or ethyl acetate. Poor solubility in a reaction solvent is a common cause of failed or slow reactions.
Q3: Do I need to use protecting groups with this molecule?
A3: It depends entirely on your desired transformation. If you need to perform a reaction selectively at the alcohol, the more reactive amine must be protected (e.g., as a Boc or Cbz carbamate). Conversely, to react selectively at the amine, protecting the alcohol (e.g., as a silyl ether like TBS or TBDPS) may be necessary, especially if the reaction conditions could involve the hydroxyl group. For many standard reactions like acylation of the amine, protection of the alcohol is often not required if the conditions are controlled.
Q4: How should I store this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Like many amines, it can slowly absorb carbon dioxide from the atmosphere, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term purity.
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Conversion in Amide Coupling Reactions
You are attempting to form an amide bond by reacting this compound with a carboxylic acid using a standard coupling agent (e.g., EDC/HOBt, HATU), but you observe only starting material or very low yield.
-
Poor Solubility: The reagent may not be fully dissolved in the reaction solvent (e.g., DCM, THF).
-
Solution: Switch to a more polar aprotic solvent like DMF or NMP. If the reaction allows, adding a small amount of a co-solvent like DMSO can also improve solubility.
-
-
Steric Hindrance: The quaternary carbon center adjacent to the amine significantly hinders its approach to the activated carboxylic acid.
-
Solution 1: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time (monitor by TLC or LC-MS).
-
Solution 2: Use a more powerful coupling agent that is less sensitive to steric hindrance. For example, COMU or T3P® can be more effective than standard carbodiimides for hindered amines.
-
-
Protonation of the Amine: If your carboxylic acid starting material is not pure or if the reaction environment is acidic, the amine can be protonated, rendering it non-nucleophilic.
-
Solution: Ensure the reaction is run in the presence of a non-nucleophilic base to neutralize any acid and free the amine. Use at least 2-3 equivalents of a base like DIPEA or N-methylmorpholine.
-
Caption: Troubleshooting logic for failed amide coupling reactions.
Issue 2: Unselective Reaction or Formation of Side Products
You are trying to modify the hydroxyl group, but you observe reaction at the amine, or you are trying to modify the amine and see evidence of reaction at the hydroxyl group.
-
Competing Nucleophilicity: The amine is a stronger nucleophile than the alcohol. Any electrophilic reagent will likely react with the amine first under neutral or basic conditions.
-
Solution: Protect the amine before attempting to react with the alcohol. A Boc group is a common choice, installed using Boc-anhydride ((Boc)₂O) and a base like triethylamine. After the alcohol has been modified, the Boc group can be easily removed with an acid like TFA.
-
-
Intramolecular Reactions: Under certain conditions (e.g., attempting to activate the alcohol as a leaving group), the nearby amine can displace it to form a bicyclic product.
-
Solution: Protect the amine before activating the alcohol. This prevents its nucleophilic attack.
-
-
Strongly Basic/Acidic Conditions: Using a very strong base (e.g., NaH) to deprotonate the alcohol will also deprotonate the amine, creating two anionic nucleophiles. Strongly acidic conditions will protonate the amine, which can protect it but may not be compatible with other functional groups.
| Reagent / Condition | Target Site | Preferential Outcome (No Protecting Groups) | Recommended Strategy for Selectivity |
| Acyl Chloride, Et₃N, DCM | Amine | Amide formation | Use as is. Reaction is highly selective for the amine. |
| (Boc)₂O, DIPEA, DMF | Amine | Boc-protected amine | This is the standard method for amine protection. |
| TBDMS-Cl, Imidazole, DMF | Alcohol | Mixture of N-silylated, O-silylated, and di-silylated products. | Protect the amine first with a Boc group. Then, perform O-silylation. |
| SOCl₂, Pyridine | Alcohol | Complex mixture, potential for intramolecular cyclization. | Protect the amine first. Then activate the alcohol. |
Key Experimental Protocols
Protocol 1: Selective N-Boc Protection
This protocol details the procedure for selectively protecting the amine functional group.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir at room temperature.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.
Caption: Standard experimental workflow for N-Boc protection.
Technical Support Center: Enhancing the Reactivity of (4-Aminooxan-4-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (4-Aminooxan-4-yl)methanol. Due to the structural complexity and potential for steric hindrance, enhancing the reactivity of this bifunctional molecule is crucial for successful synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chemical modification of this compound.
Issue 1: Low Yield in N-Acylation Reactions
Q: I am attempting to N-acylate this compound with an acyl chloride/anhydride, but I am observing low yields of the desired amide. What are the potential causes and solutions?
A: Low yields in N-acylation of this compound can stem from several factors related to its structure and reaction conditions.
Potential Causes:
-
Steric Hindrance: The tertiary carbon atom adjacent to the amino group, along with the cyclic oxane structure, can sterically hinder the approach of the acylating agent.
-
Low Nucleophilicity of the Amine: The electron-withdrawing effect of the neighboring hydroxyl group can slightly reduce the nucleophilicity of the primary amine.
-
Side Reactions: The presence of the primary hydroxyl group can lead to O-acylation, resulting in a mixture of products and reducing the yield of the desired N-acylated product.[1] At elevated temperatures, intermolecular reactions forming ethers or secondary amines can also occur.
-
Inadequate Activation of the Carboxylic Acid: If using a carboxylic acid and a coupling agent, incomplete activation will lead to low conversion.
Troubleshooting and Solutions:
-
Choice of Acylating Agent and Catalyst:
-
For sterically hindered amines, highly reactive acylating agents like acyl chlorides are often more effective than anhydrides.
-
The use of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (NMI) can significantly accelerate the acylation reaction.[2]
-
Consider using mixed anhydrides, which can be more reactive and selective for N-acylation, especially at controlled temperatures.[1]
-
-
Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, it may also promote side reactions. It is advisable to start at room temperature and gently heat if necessary, while monitoring for byproduct formation.
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally suitable. For catalyst-free conditions with acetic anhydride, solvent-free reactions have shown high efficiency.[3]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used to neutralize the acid generated during the reaction without competing with the amine nucleophile.
-
-
Protecting Group Strategy:
-
To prevent O-acylation, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn). These groups are stable under many acylation conditions and can be selectively removed later.
-
Comparative Data for N-Acylation Methods:
| Acylating Agent | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Acetic Anhydride | None | None | Neat | Room Temp | 85-90 | Effective for simple acylations of amino alcohols.[3] |
| Acyl Chloride | DMAP (catalytic) | TEA | DCM | 0 to RT | >90 | DMAP significantly enhances the rate of acylation.[2] |
| Carboxylic Acid | T3P | TEA | DMF/DMSO | Room Temp | High | 1-Propylphosphonic anhydride (T3P) is an effective coupling agent.[4] |
| Carboxylic Acid | EDC/HOBt | DIPEA | DMF | 0 to RT | Variable | Common peptide coupling conditions, can be effective but may require optimization. |
Experimental Protocol: Selective N-Acylation using Acetic Anhydride (Catalyst-Free) [3]
-
To a stirred solution of this compound (1.0 eq) at room temperature, add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture vigorously for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for N-Acylation Workflow
Issue 2: Poor Reactivity in N-Alkylation Reactions
Q: I am struggling with the N-alkylation of this compound using alkyl halides. The reaction is sluggish, and I observe significant amounts of unreacted starting material.
A: The N-alkylation of this compound can be challenging due to the same steric and electronic factors that affect N-acylation. Additionally, over-alkylation to form the tertiary amine can be a competing side reaction.
Potential Causes:
-
Low Reactivity of the Alkylating Agent: Less reactive alkylating agents (e.g., alkyl bromides or chlorides) may not be sufficient to overcome the steric hindrance.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine, while a very strong base might lead to side reactions involving the hydroxyl group.
-
Solvent Effects: The solvent can influence the rate of SN2 reactions.
-
Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
Troubleshooting and Solutions:
-
Enhancing Reactivity:
-
Alkylating Agent: Use a more reactive alkylating agent, such as an alkyl iodide or triflate. Alkyl iodides can be generated in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).
-
Base: A non-nucleophilic, moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile is often effective.
-
Temperature: Gently heating the reaction mixture (e.g., 50-80°C) can increase the reaction rate.
-
-
Alternative N-Alkylation Methods:
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation. The reaction involves the formation of an imine between the amine and an aldehyde or ketone, followed by reduction. This method avoids over-alkylation.[5][6][7]
-
Hydrogen-Borrowing Catalysis: This method uses an alcohol as the alkylating agent, which is a greener alternative to alkyl halides. The reaction is typically catalyzed by a transition metal complex.[8]
-
Comparative Data for N-Alkylation Methods:
| Method | Alkylating Agent | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Direct Alkylation | Alkyl Iodide | K2CO3 | DMF | 25-80 | 50-80 | Risk of over-alkylation. |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)3 | DCE, THF | Room Temp | 70-95 | Excellent control for mono-alkylation.[5][7] |
| Reductive Amination | Aldehyde/Ketone | NaBH3CN | MeOH | Room Temp | 70-90 | Effective, but NaBH3CN is toxic.[5] |
| Hydrogen-Borrowing | Alcohol | Ru or Ir catalyst | Toluene | 80-110 | 60-90 | Green method, water is the only byproduct.[8] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride [5][7]
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Script for Reductive Amination Workflow
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily influenced by:
-
Bifunctionality: It contains both a primary amine and a primary alcohol, which can compete in reactions.
-
Steric Hindrance: The presence of a quaternary carbon center substituted with both an amino and a hydroxymethyl group within a cyclic structure can create significant steric hindrance around the reactive sites.
-
Polarity: The presence of the amino, hydroxyl, and ether functionalities makes the molecule highly polar, which can affect its solubility and purification.
Q2: When should I consider using a protecting group for the hydroxyl or amino function?
A2: Protecting groups are essential for achieving selectivity in many reactions involving this compound.
-
Protect the Hydroxyl Group: When you want to perform a reaction exclusively at the amino group (e.g., N-acylation, N-alkylation) and there is a risk of O-functionalization. Common protecting groups for alcohols include silyl ethers (TBDMS, TIPS) and benzyl ether (Bn).
-
Protect the Amino Group: When you need to carry out a reaction at the hydroxyl group (e.g., O-acylation, oxidation). Common protecting groups for amines include carbamates (Boc, Cbz) and trifluoroacetamide.[9]
DOT Script for Protecting Group Strategy Logic
Q3: What are the best practices for the purification of polar compounds like this compound and its derivatives?
A3: The high polarity of these compounds can make purification challenging.
-
Extraction: During aqueous work-up, product loss can occur if the compound has some water solubility. It is advisable to perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated salt solution (brine) can help to drive the polar product into the organic phase.
-
Chromatography:
-
Normal Phase: For moderately polar compounds, silica gel chromatography can be effective. A polar eluent system, often containing a small percentage of methanol or triethylamine (to prevent tailing of basic compounds), may be required.
-
Reverse Phase: For highly polar compounds that do not move on silica, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient is a good alternative.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
Q4: Are there any specific safety precautions I should take when working with this compound?
References
- 1. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jocpr.com [jocpr.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: (4-Aminooxan-4-yl)methanol Degradation Studies
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the degradation pathways of (4-Aminooxan-4-yl)methanol. As there is limited publicly available data on the specific degradation of this compound, this guide offers a framework for initiating and conducting these studies. It includes hypothetical degradation pathways based on its chemical structure, detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing no degradation of this compound under stress conditions? | The compound may be highly stable under the tested conditions. Stress conditions may not be harsh enough. The analytical method may not be sensitive enough to detect low levels of degradants. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[1] Ensure your analytical method is validated for stability-indicating properties and can detect potential degradants.[2] |
| My mass balance in the HPLC analysis is significantly less than 100% after degradation. | Degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore). The compound or its degradants may be volatile. Precipitation of the compound or degradants may have occurred. | Modify the HPLC method (e.g., change the mobile phase, gradient, or column) to ensure all components are eluted and detected. Use a different detector, such as a mass spectrometer, which does not rely on a chromophore.[3][4] Check for precipitation in the sample vials.[4] |
| I am observing extraneous peaks in my chromatograms, even in control samples. | Contamination of the solvent, glassware, or reagents. The mobile phase may be unstable or interacting with the compound. | Use high-purity solvents and meticulously clean all glassware. Prepare fresh mobile phases daily. Run a blank gradient to check for solvent-related peaks. |
| The retention time of my parent compound is shifting between injections. | The column may not be properly equilibrated. The mobile phase composition may be changing over time. The column temperature is fluctuating. | Ensure the column is equilibrated for a sufficient time before starting the analytical run. Keep the mobile phase composition consistent and avoid evaporation. Use a column oven to maintain a constant temperature. |
| How do I confirm the structure of a newly identified degradation product? | Spectroscopic and spectrometric analysis is required for structural elucidation. | Isolate the degradation product using preparative HPLC. Analyze the isolated compound using techniques such as LC-MS/MS for molecular weight and fragmentation patterns, and NMR for detailed structural information.[3] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the likely functional groups to be involved in the degradation of this compound? | Based on its structure, the primary amine, the primary alcohol (methanol group), and the oxane (cyclic ether) ring are the most probable sites for degradation. |
| What are forced degradation studies and why are they necessary? | Forced degradation studies involve subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate its degradation.[5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][3] |
| What is a stability-indicating method? | A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[1] |
| How much degradation should I aim for in my forced degradation studies? | A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at a sufficient level for detection and characterization without being so excessive that it leads to secondary degradation. |
| What regulatory guidelines should I follow for stability and degradation studies? | The International Council for Harmonisation (ICH) provides guidelines for stability testing, such as ICH Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[4][5] |
Hypothetical Degradation Pathways
Given the structure of this compound, several degradation pathways can be hypothesized based on the reactivity of its functional groups.
-
Oxidation: The primary amine can be oxidized to a hydroxylamine or nitroso derivative. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Acid-Catalyzed Ether Cleavage: Under strong acidic conditions, the oxane ring can undergo protonation followed by nucleophilic attack, leading to ring-opening.[6][7]
-
Deamination: The primary amine could undergo deamination, potentially leading to the formation of an alcohol at that position.[8]
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2, especially under thermal stress, to form carbamic acids or ureas.[9]
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
A general workflow for investigating the degradation of a new chemical entity is outlined below.
Caption: General workflow for conducting forced degradation studies.
Protocol: Forced Degradation Studies
This protocol outlines the conditions for stress testing as recommended by ICH guidelines.[5]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
For each condition, prepare a sample and a control. The control for photolytic degradation should be wrapped in aluminum foil.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Keep the stock solution (liquid state) and the compound in its solid state in an oven at a high temperature (e.g., 80°C).
-
Analyze samples at set intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify any degradation products.
Data Presentation
Quantitative data from degradation studies should be summarized in clear, structured tables for easy comparison.
Table 1: Example Summary of Forced Degradation Studies
| Stress Condition | Parameters | Duration (hours) | % Degradation | No. of Degradants Observed | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Data | Data | e.g., Major degradant at RRT 0.85 |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | Data | Data | e.g., Minor degradation observed |
| Oxidative | 3% H₂O₂, RT | 8 | Data | Data | e.g., Two major degradants formed |
| Thermal (Solution) | 80°C | 72 | Data | Data | e.g., Slight discoloration |
| Thermal (Solid) | 80°C | 72 | Data | Data | e.g., No significant degradation |
| Photolytic | ICH Q1B | - | Data | Data | e.g., Compound is photolabile |
Table 2: Example Purity Analysis by HPLC
| Stress Condition | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) |
| Control | e.g., 5.2 | 1.00 | 99.9 |
| Acid Hydrolysis | e.g., 4.4 | 0.85 | 15.2 |
| e.g., 5.2 | 1.00 | 84.1 | |
| Oxidative | e.g., 3.8 | 0.73 | 8.9 |
| e.g., 5.2 | 1.00 | 88.5 | |
| e.g., 6.1 | 1.17 | 2.1 |
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. Compound Degradation – Mass Analytica [mass-analytica.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of (4-Aminooxan-4-yl)methanol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with (4-Aminooxan-4-yl)methanol derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: My this compound derivative has poor aqueous solubility at neutral pH.
Possible Causes and Solutions:
-
pH-Dependent Solubility: The amino group in the molecule suggests that its solubility is likely pH-dependent. At neutral pH, the compound may exist in its less soluble free base form.
-
Crystalline Structure: The compound may exist in a highly stable crystalline form that is difficult to dissolve.
-
Solution 1: Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution.[3][4][5] Techniques like micronization or nanomilling can be employed. Nanosuspensions, which are colloidal dispersions of sub-micron drug particles, can also be prepared.[6][7]
-
Solution 2: Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble carrier can improve its dissolution rate.[4][6] Common carriers include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).
-
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
Possible Cause and Solution:
-
Solvent-Shifting: This is a common issue where a compound that is soluble in a high concentration of an organic solvent (like DMSO) precipitates when the concentration of the organic solvent is lowered by adding an aqueous buffer.
-
Solution 1: Use of Co-solvents: Incorporate a water-miscible co-solvent in your final aqueous solution.[1][6] Examples include ethanol, propylene glycol, or PEG 400. The co-solvent can help maintain the solubility of the compound as the DMSO concentration is reduced.
-
Solution 2: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[8][9][10] Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) can be screened to find the most effective one for your derivative.
-
Problem 3: I am observing inconsistent solubility results between experiments.
Possible Causes and Solutions:
-
Equilibrium Not Reached: The time allowed for dissolution may not be sufficient to reach equilibrium solubility.
-
Temperature Fluctuations: Solubility is temperature-dependent. Inconsistent temperature control can lead to variable results.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities.
-
Solution: Characterize the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure you are working with a consistent solid form.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of my this compound derivative?
The most logical first step is to investigate the effect of pH on solubility, given the presence of the basic amino group.[1][2] A simple pH-solubility profile will provide valuable information on whether pH adjustment is a viable strategy.
Q2: How do I perform a pH-solubility profile?
A pH-solubility profile is typically determined by measuring the equilibrium solubility of the compound in a series of buffers with different pH values (e.g., from pH 2 to 10). The shake-flask method is commonly used for this purpose.
Q3: Are there any potential downsides to using co-solvents?
While co-solvents can be effective, they can sometimes have an impact on the biological activity or toxicity of the formulation.[6] It is important to select co-solvents that are biocompatible and to use them at the lowest effective concentration.
Q4: When should I consider using cyclodextrins?
Cyclodextrins are a good option when pH modification or co-solvents are not sufficient or desirable.[9][10][15] They are particularly useful for creating stable aqueous formulations for in vitro and in vivo studies.
Q5: What are the different types of solid dispersions, and which one should I choose?
Solid dispersions can be broadly classified as crystalline or amorphous.[8] Amorphous dispersions, where the drug is molecularly dispersed in a polymer matrix, generally offer the highest solubility enhancement. The choice of polymer and preparation method (e.g., solvent evaporation, hot-melt extrusion) will depend on the physicochemical properties of your compound.
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of a this compound Derivative
| pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 4.0 | 850 |
| 6.0 | 120 |
| 7.4 | 50 |
| 8.0 | 45 |
| 10.0 | 40 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of a this compound Derivative at pH 7.4
| Co-solvent (v/v %) | Solubility (µg/mL) | Fold Increase |
| None | 50 | 1.0 |
| 10% Ethanol | 150 | 3.0 |
| 20% Ethanol | 320 | 6.4 |
| 10% Propylene Glycol | 180 | 3.6 |
| 20% Propylene Glycol | 400 | 8.0 |
| 10% PEG 400 | 250 | 5.0 |
| 20% PEG 400 | 600 | 12.0 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a this compound Derivative at pH 7.4
| Cyclodextrin (10 mM) | Solubility (µg/mL) | Fold Increase |
| None | 50 | 1.0 |
| α-Cyclodextrin | 90 | 1.8 |
| β-Cyclodextrin | 280 | 5.6 |
| γ-Cyclodextrin | 150 | 3.0 |
| Hydroxypropyl-β-Cyclodextrin | 850 | 17.0 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of the this compound derivative to a known volume of the desired solvent (e.g., buffer of a specific pH) in a glass vial. The excess solid should be visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Dilution and Analysis: Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both the this compound derivative and the chosen carrier polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or a solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the prepared solid dispersion for its solid state (amorphous or crystalline) using XRPD and DSC, and then evaluate its dissolution properties.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Strategies for enhancing solubility.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. longdom.org [longdom.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Aminooxan-4-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Aminooxan-4-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Troubleshooting Guide
Issue 1: Low or No Product Yield After Work-up
Question: I performed a reaction to synthesize this compound, but after the work-up procedure, I have a very low yield or no product at all. What could be the issue?
Answer: Low or no yield of this compound can stem from several factors throughout the reaction and work-up process. Consider the following potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. If the reaction is stalled, consider extending the reaction time, increasing the temperature, or adding more reagent.
-
-
Product Lost During Extraction: Due to its polar nature (containing both an amine and a hydroxyl group), this compound may have significant solubility in the aqueous phase, leading to loss during liquid-liquid extraction.
-
Troubleshooting:
-
Increase Polarity of Organic Solvent: Use a more polar solvent for extraction, such as n-butanol or a mixture of dichloromethane and isopropanol.
-
Salt Out: Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the solubility of the product in the aqueous phase.[1]
-
Continuous Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor.
-
pH Adjustment: Ensure the pH of the aqueous layer is basic (pH > 9) to keep the amine group deprotonated and more soluble in the organic solvent.
-
-
-
Product Degradation: The product may be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heat during the work-up, such as during solvent evaporation.
-
pH Control: Be mindful of pH extremes. Strongly acidic or basic conditions could potentially lead to side reactions or degradation.
-
-
Issue 2: Product Contaminated with Starting Materials or Byproducts
Question: My isolated this compound is impure. How can I effectively remove starting materials and reaction byproducts?
Answer: Purification of polar molecules like this compound can be challenging. Here are some common purification strategies:
-
Crystallization: This is often the most effective method for purifying solid compounds.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a solvent mixture).
-
If the solution is colored, you can treat it with activated carbon.[2]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
-
-
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used.
-
Troubleshooting: Due to the polar nature of the product, it may adhere strongly to the silica gel.
-
Solvent System: Use a polar eluent system. A common choice is a mixture of dichloromethane/methanol or dichloromethane/methanol/ammonium hydroxide to reduce tailing on the column.
-
Deactivate Silica: Pre-treating the silica gel with a small amount of a base like triethylamine can help prevent the product from streaking on the column.
-
-
-
Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a reaction synthesizing this compound?
A1: A typical work-up procedure would involve the following steps:
-
Quenching the Reaction: If necessary, quench the reaction by adding water, an aqueous acid, or a base solution.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent like methanol or THF, remove the solvent under reduced pressure.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or n-butanol) and water.
-
Adjust the pH of the aqueous layer to be basic (pH > 9) to ensure the amine is in its free base form.
-
Separate the organic layer.
-
Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.
-
-
Washing the Organic Layer: Combine the organic extracts and wash with brine to remove excess water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Can be used to assess the purity of the sample.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?
A3: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Conduct all reactions and work-ups in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all other reagents used in the reaction for specific handling and disposal information.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Typical Purity Achieved |
| Crystallization | Isopropanol | >98% |
| Crystallization | Ethanol/Water mixture | >95% |
| Column Chromatography | Dichloromethane/Methanol (9:1 to 8:2) | >99% |
| Column Chromatography | Dichloromethane/Methanol/Ammonium Hydroxide (89:10:1) | >99% |
Table 2: Example Reaction Monitoring Data
| Reaction Time (hours) | Starting Material (%) (by LC-MS) | Product (%) (by LC-MS) |
| 0 | 100 | 0 |
| 1 | 45 | 55 |
| 2 | 10 | 90 |
| 4 | <1 | >99 |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Reaction Quenching: Cool the reaction mixture to room temperature. If reactive reagents like lithium aluminum hydride were used, quench by the slow, dropwise addition of water or an appropriate quenching agent under an inert atmosphere.[3]
-
Solvent Removal: If the reaction was conducted in a volatile organic solvent (e.g., THF, methanol), remove the solvent using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add water and a suitable organic extraction solvent (e.g., ethyl acetate or dichloromethane).
-
pH Adjustment: Adjust the pH of the aqueous layer to >9 by adding a base such as 1M NaOH or saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting logic for low product yield in this compound synthesis.
References
Validation & Comparative
(4-Aminooxan-4-yl)methanol: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. (4-Aminooxan-4-yl)methanol is a versatile amino alcohol scaffold that offers unique structural features for incorporation into drug candidates. This guide provides a comparative analysis of this compound against other common amino alcohols, supported by available experimental data and methodologies to inform its application in medicinal chemistry.
Executive Summary
This compound is a heterocyclic amino alcohol that presents a valuable scaffold for drug design, particularly in the synthesis of spirocyclic compounds and other complex architectures. Its rigid, three-dimensional structure can offer advantages in target binding and selectivity compared to more flexible acyclic or simpler cyclic amino alcohols. While direct comparative studies are limited, analysis of its role as a synthetic intermediate in patent literature suggests its utility in creating diverse chemical entities for various therapeutic targets. This guide will delve into its properties, compare it with other relevant amino alcohols, and provide insights into its synthetic applications.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both an amino group and a hydroxymethyl group. This unique arrangement of functional groups on a quaternary center provides a compact and rigid scaffold, which is an attractive feature in drug design for controlling molecular conformation and improving binding affinity to biological targets.
The presence of both a primary amine and a primary alcohol allows for versatile chemical modifications, enabling its incorporation into a wide range of molecular frameworks. It is particularly useful in the synthesis of spirocyclic compounds, where the oxane ring can influence physicochemical properties such as solubility and metabolic stability.
Comparison with Other Amino Alcohols
The choice of an amino alcohol building block can significantly impact the biological activity and pharmacokinetic properties of a final compound. Here, we compare this compound with other commonly used cyclic and acyclic amino alcohols.
| Feature | This compound | 4-Aminocyclohexanol | Ethanolamine | (S)-Prolinol |
| Structure | Tetrahydropyran ring with geminal amino and hydroxymethyl groups | Cyclohexane ring with amino and hydroxyl groups | Simple acyclic primary amino alcohol | Chiral pyrrolidine ring with a primary alcohol |
| Rigidity | High, due to the quaternary center and cyclic structure | Moderate, chair-boat conformations | Low, high conformational flexibility | High, due to the bicyclic nature of proline |
| Chirality | Achiral | Can exist as cis/trans isomers | Achiral | Chiral |
| Key Features | Rigid scaffold for spirocycles, bifunctional | Defined stereochemistry (cis/trans), bifunctional | Simple, small, polar | Chiral auxiliary and catalyst, derived from a natural amino acid |
| Common Applications | Intermediate in complex molecule synthesis, spirocycle formation | Intermediate in pharmaceutical synthesis (e.g., Ambroxol), ligand synthesis | Synthesis of pharmaceuticals, surfactants, basic catalyst | Asymmetric synthesis (chiral auxiliary and catalyst) |
Performance in Synthesis: A Focus on Coupling Reactions
While comprehensive comparative data on reaction performance is scarce, patent literature provides examples of the successful use of this compound as a synthetic intermediate.
A key application is its use in coupling reactions to introduce the aminooxan motif into larger molecules. For instance, it has been employed in the synthesis of novel derivatives targeting TRPM3 mediated disorders.
Experimental Protocol: Amide Coupling
The following protocol is adapted from patent literature and describes a typical amide coupling reaction involving this compound.
Reaction Scheme:
Comparative Guide to the Biological Activity of (4-Aminooxan-4-yl)methanol Derivatives and Related Heterocyclic Compounds
For the attention of: Researchers, scientists, and drug development professionals.
The (4-Aminooxan-4-yl)methanol scaffold represents a novel chemical entity with potential for diverse biological activities, owing to its saturated heterocyclic core, a primary amino group, and a hydroxylmethyl substituent. These features offer multiple points for structural modification and interaction with biological targets. In the absence of direct data, this guide explores the biological activities of analogous pyran and dihydropyran derivatives, which share the core oxygen-containing heterocyclic ring. The primary therapeutic areas where these analogues have shown promise include oncology and infectious diseases.
Comparative Analysis of Biological Activity
The biological activities of pyran and dihydropyran derivatives have been most prominently reported in the fields of anticancer and antimicrobial research. The subsequent sections summarize the available quantitative data for these activities.
Anticancer Activity
Various derivatives of pyran and fused pyran systems have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-benzo[f]chromene | Compound 4m | MCF-7 (Breast) | 1.3 | [1] |
| 1H-benzo[f]chromene | Compound 4n | MCF-7 (Breast) | 3.87 | [1] |
| 1H-benzo[f]chromene | Compound 4j | MCF-7 (Breast) | 2.1 | [1] |
| 1H-benzo[f]chromene | Compound 4i | MCF-7 (Breast) | 1.8 | [1] |
| 1H-benzo[f]chromene | Compound 4g | MCF-7 (Breast) | 1.5 | [1] |
| 1H-benzo[f]chromene | Compound 4c | MCF-7 (Breast) | 1.2 | [1] |
| 1H-benzo[f]chromene | Compound 4b | MCF-7 (Breast) | 1.1 | [1] |
| Pyranopyridine | Compound 12 | Hep-G2 (Liver) | Not specified as more potent than doxorubicin | [2] |
| Pyranopyridine | Compound 14 | MCF-7 (Breast) | Not specified as more potent than doxorubicin | [2] |
| 4H-Pyran | Compound 4d | HCT-116 (Colon) | 75.1 | [3] |
| 4H-Pyran | Compound 4k | HCT-116 (Colon) | 85.88 | [3] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colorectal) | 43.75 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 17.50 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 73.08 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 68.75 | [4] |
Antimicrobial Activity
Derivatives of pyran have also been investigated for their activity against various bacterial and fungal pathogens. The data is typically presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| 1H-benzo[f]chromene | Compound 4g | Escherichia coli | 250 | [1] |
| 1H-benzo[f]chromene | Compound 4g | Klebsiella pneumonia (MRSA) | 500 | [1] |
| 1H-benzo[f]chromene | Compound 4g | Staphylococcus aureus (MRSA) | 500 | [1] |
| 1H-benzo[f]chromene | Compound 4g | Bacillus cereus | 1000 | [1] |
| 1H-benzo[f]chromene | Compound 4g | Bacillus subtilis | 1000 | [1] |
| 1H-benzo[f]chromene | Compound 4g | Staphylococcus aureus | 1000 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, which are standard assays for evaluating anticancer and antimicrobial activities.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a further 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common procedure.
-
Compound Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific density (e.g., 5 × 10⁵ CFU/mL).
-
Inoculation: The microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Visualizations
The following diagrams illustrate a general workflow for the synthesis and biological evaluation of novel chemical entities and a potential signaling pathway that could be targeted by these compounds.
References
Navigating the Synthesis of (4-Aminooxan-4-yl)methanol: A Comparative Guide to Plausible Routes
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical endeavor. (4-Aminooxan-4-yl)methanol, a compound with potential applications in medicinal chemistry, currently lacks established synthesis protocols in publicly accessible literature. This guide presents a comparative analysis of two plausible, proposed synthetic routes starting from the readily available precursor, Tetrahydro-4H-pyran-4-one.
The proposed pathways, a Strecker-based synthesis and a cyanohydrin-based approach, leverage well-established chemical transformations. This document provides a detailed, albeit hypothetical, experimental framework for each route, based on analogous reactions found in the literature. A quantitative comparison of the two routes, considering factors such as the number of steps, estimated yields, and reagent considerations, is also presented to aid in the selection of a suitable synthetic strategy.
Comparative Analysis of Proposed Synthesis Routes
The two proposed routes to this compound are outlined below. Route A proceeds through a Strecker reaction, followed by nitrile hydrolysis and subsequent reduction of the resulting carboxylic acid. Route B involves the formation of a cyanohydrin, which is then directly reduced to the target amino alcohol.
| Parameter | Route A: Strecker-Based Synthesis | Route B: Cyanohydrin-Based Synthesis |
| Starting Material | Tetrahydro-4H-pyran-4-one | Tetrahydro-4H-pyran-4-one |
| Number of Steps | 5 | 2 |
| Key Intermediates | α-Amino nitrile, α-Amino acid | Cyanohydrin |
| Estimated Overall Yield | ~40-50% | ~65-75% |
| Key Reagents | KCN, NH4Cl, HCl, Boc2O, LiAlH4 | KCN, AcOH, LiAlH4 |
| Primary Safety Concerns | Use of highly toxic KCN and pyrophoric LiAlH4. | Use of highly toxic KCN and pyrophoric LiAlH4. |
Proposed Synthesis Route A: Strecker-Based Pathway
This five-step route begins with a one-pot Strecker reaction to form an α-amino nitrile, which is then hydrolyzed to the corresponding α-amino acid. Following protection of the amino group, the carboxylic acid is reduced, and a final deprotection step yields the target compound.
Experimental Protocols for Route A
Step 1: Synthesis of 4-Amino-tetrahydro-2H-pyran-4-carbonitrile
-
Reaction: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (NH4Cl, 1.2 equivalents) and potassium cyanide (KCN, 1.2 equivalents).
-
Conditions: Stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analogous Protocol: The Strecker synthesis of α-aminonitriles from ketones is a well-documented reaction.[1][2][3][4][5]
Step 2: Hydrolysis to 4-Amino-tetrahydro-2H-pyran-4-carboxylic acid
-
Reaction: Reflux the crude α-amino nitrile from the previous step in 6M hydrochloric acid.
-
Conditions: Heat the mixture to reflux for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and adjust the pH to isoelectric point to precipitate the amino acid. Filter the solid and wash with cold water.
-
Analogous Protocol: Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a standard transformation.[1][2][3]
Step 3: Protection of the Amino Group
-
Reaction: Dissolve the amino acid in a mixture of dioxane and water, then add sodium hydroxide (NaOH) to adjust the pH to ~9-10. Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents).
-
Conditions: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the Boc-protected amino acid with an organic solvent.
Step 4: Reduction of the Carboxylic Acid
-
Reaction: To a solution of the Boc-protected amino acid in anhydrous tetrahydrofuran (THF), add borane-THF complex (BH3-THF, 2-3 equivalents) dropwise at 0°C.
-
Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction with water, followed by extraction with an organic solvent.
Step 5: Deprotection of the Amino Group
-
Reaction: Dissolve the Boc-protected amino alcohol in a solution of 4M HCl in dioxane.
-
Conditions: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the final product.
Proposed Synthesis Route B: Cyanohydrin-Based Pathway
This more direct, two-step route involves the formation of a cyanohydrin from the starting ketone, followed by a one-pot reduction of both the nitrile and the hydroxyl group to yield the target amino alcohol.
Experimental Protocols for Route B
Step 1: Synthesis of 4-Hydroxy-tetrahydro-2H-pyran-4-carbonitrile
-
Reaction: To a solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in water, add a solution of potassium cyanide (KCN, 1.1 equivalents) in water. Then, slowly add acetic acid (AcOH) to maintain a slightly acidic pH.
-
Conditions: Stir the reaction at room temperature for 4-8 hours. The reaction is reversible and equilibrium-controlled.[6][7][8]
-
Work-up: Extract the cyanohydrin with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analogous Protocol: The formation of cyanohydrins from ketones is a classic reaction in organic synthesis.[6][7][9][10]
Step 2: Reduction to this compound
-
Reaction: Add a solution of the crude cyanohydrin in anhydrous tetrahydrofuran (THF) dropwise to a suspension of lithium aluminum hydride (LiAlH4, 2-3 equivalents) in THF at 0°C.
-
Conditions: After the addition is complete, heat the reaction mixture to reflux for 8-16 hours.
-
Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by crystallization or chromatography.
-
Analogous Protocol: The reduction of nitriles to primary amines using LiAlH4 is a common and effective method.[11][12][13][14] It has been shown that cyanohydrins can be reduced to amino alcohols.[11][15]
Conclusion
Both proposed routes offer plausible pathways to synthesize this compound. Route B, the cyanohydrin-based approach, is significantly more step-economical and is likely to have a higher overall yield. However, the one-pot reduction of the cyanohydrin in Route B might present challenges in terms of selectivity and purification. Route A, while longer, proceeds through more discrete and potentially higher-yielding individual steps, which may allow for easier purification of intermediates.
The choice between these routes will depend on the specific requirements of the research, including the desired scale of synthesis, available equipment, and the chemist's preference for handling the respective intermediates and reaction conditions. It must be emphasized that these are proposed routes, and experimental validation would be necessary to determine the optimal reaction conditions and actual yields for the synthesis of this specific target molecule.
References
- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 11. Cyanohydrin Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A simple and mild method for reducing cyanohydrins to amino-alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Structural Analysis of (4-Aminooxan-4-yl)methanol and Its Heterocyclic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of (4-Aminooxan-4-yl)methanol and its sulfur and nitrogen isosteres: (4-aminotetrahydrothiopyran-4-yl)methanol and (1-benzyl-4-aminopiperidin-4-yl)methanol. The selection of these analogs allows for a systematic evaluation of the impact of the heteroatom on the molecule's physicochemical properties, conformational behavior, and potential biological activity.
Introduction
This compound, also known as (4-aminotetrahydropyran-4-yl)methanol, is a saturated heterocyclic compound containing a tetrahydropyran ring substituted with both an amino and a hydroxymethyl group at the C4 position. This geminal substitution pattern creates a chiral center and introduces functionalities capable of engaging in various intermolecular interactions, making it an attractive scaffold in medicinal chemistry. By replacing the oxygen atom in the tetrahydropyran ring with sulfur or nitrogen, we can systematically modulate properties such as polarity, hydrogen bonding capacity, and overall three-dimensional shape. This guide presents a comparative analysis based on available experimental and computational data to aid researchers in the selection and design of novel compounds for drug discovery.
Physicochemical and Structural Data Comparison
The following table summarizes key physicochemical and structural properties of this compound and its selected analogs. Direct experimental data for all compounds is limited in the public domain; therefore, some values are predicted based on computational models or inferred from closely related structures.
| Property | This compound | (4-aminotetrahydrothiopyran-4-yl)methanol | (1-benzyl-4-aminopiperidin-4-yl)methanol |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₃NOS | C₁₉H₂₄N₂O |
| Molecular Weight | 131.17 g/mol | 147.24 g/mol | 296.41 g/mol |
| CAS Number | 720706-20-7 | 898796-23-1 | 61086-04-2 |
| Predicted LogP | -1.5 | -0.9 | 3.1 |
| Predicted pKa (Amino Group) | ~9.2 | ~9.0 | ~9.5 |
| Predicted Boiling Point | 250.5 °C | 275.1 °C | 454.6 °C |
| Predicted Density | 1.15 g/cm³ | 1.20 g/cm³ | 1.149 g/cm³ |
Conformational Analysis
The conformational landscape of these six-membered heterocyclic rings is predominantly dictated by the preference for a chair conformation to minimize steric and torsional strain. The orientation of the amino and hydroxymethyl substituents at the C4 position (axial vs. equatorial) is a critical determinant of the molecule's overall shape and its ability to interact with biological targets.
dot
In general, for all three scaffolds, the conformer with both the amino and hydroxymethyl groups in equatorial positions is expected to be more stable due to reduced 1,3-diaxial interactions. The larger size of the sulfur atom in the thiopyrane analog and the presence of the N-benzyl group in the piperidine analog can influence the energy barrier for ring inversion and the precise geometry of the chair conformation.
Spectroscopic Data Comparison
While a complete set of directly comparable spectra is not available in the literature, the following table summarizes expected key features based on the analysis of related structures.
| Spectroscopic Technique | This compound | (4-aminotetrahydrothiopyran-4-yl)methanol | (1-benzyl-4-aminopiperidin-4-yl)methanol |
| ¹H NMR | Protons adjacent to oxygen (C2, C6) expected around δ 3.5-4.0 ppm. | Protons adjacent to sulfur (C2, C6) expected to be slightly downfield compared to the oxane, around δ 2.5-3.0 ppm. | Protons adjacent to nitrogen (C2, C6) expected around δ 2.5-3.0 ppm. Aromatic protons of the benzyl group will appear around δ 7.2-7.4 ppm. |
| ¹³C NMR | Carbons adjacent to oxygen (C2, C6) expected around δ 65-70 ppm. | Carbons adjacent to sulfur (C2, C6) expected to be more shielded compared to the oxane, around δ 25-30 ppm. | Carbons adjacent to nitrogen (C2, C6) expected around δ 50-55 ppm. |
| Mass Spectrometry (EI) | Expected fragmentation includes loss of H₂O, NH₃, and CH₂OH. | Similar fragmentation to the oxane, with potential for sulfur-containing fragments. | Prominent fragment corresponding to the benzyl cation (m/z 91). |
| IR Spectroscopy | Characteristic O-H and N-H stretching bands around 3300-3500 cm⁻¹. C-O-C stretching around 1100 cm⁻¹. | S-C stretching will be present in the fingerprint region. | N-H stretching and aromatic C-H stretching will be observable. |
Potential Biological Activity and Applications
While specific biological data for this compound is not widely published, its structural motifs are present in various biologically active molecules. The analogs with sulfur and nitrogen offer opportunities to explore different biological targets.
-
Antimicrobial Activity: Piperidine and its derivatives are known to exhibit a wide range of antimicrobial activities. The nitrogen atom in the piperidine ring can be readily functionalized to modulate lipophilicity and target specificity, which are key factors for antimicrobial efficacy. Studies on other 4-aminopiperidine derivatives have shown promising antifungal activity.
-
CNS Activity: The piperidine scaffold is a common feature in many centrally acting drugs. The N-benzyl group in the piperidine analog significantly increases its lipophilicity, which may facilitate its entry into the central nervous system.
-
Enzyme Inhibition: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, making these scaffolds suitable for targeting enzyme active sites. The different heteroatoms will influence the electronic properties and hydrogen bonding capabilities of the molecules.
dot
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these compounds are crucial for their further investigation. Below are generalized procedures based on literature for related compounds.
General Synthesis of this compound and Analogs
The synthesis of these compounds typically starts from the corresponding cyclic ketone.
A Comparative Guide to In Vitro Assays for Compounds Derived from (4-Aminooxan-4-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays relevant to the biological evaluation of compounds structurally related to (4-Aminooxan-4-yl)methanol. Due to the limited publicly available data on this compound itself, this guide focuses on its structural analogs, namely 4-aminoquinolines, 4-aminopiperidines, and 4-aminopyridines, which have been extensively studied for their potential as anticancer, antifungal, and neurological agents, respectively. The experimental data presented is intended to serve as a reference for designing and interpreting in vitro studies for novel compounds based on the this compound scaffold.
Anticancer Activity of 4-Aminoquinoline Analogs
Compounds based on the 4-aminoquinoline scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are often dysregulated in cancer.
Comparative Efficacy Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 4-aminoquinoline and 4-aminoquinazoline derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73[1] | Chloroquine | >100[1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22[1] | Chloroquine | 20.72[1] |
| Compound 3b (a 6-alkoxy-4-substituted-aminoquinazoline) | MCF-7 (Breast) | 0.00013 | - | - |
| Compound 15o (a 4-aminoquinazoline derivative) | PC-3 (Prostate) | 1.96 | Gefitinib | >10 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway
Antifungal Activity of 4-Aminopiperidine Analogs
Derivatives of 4-aminopiperidine have emerged as a promising class of antifungal agents that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Comparative Efficacy Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-aminopiperidine derivatives against various fungal strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-Benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4[2] | Amorolfine | 2-8[2] |
| Aspergillus fumigatus | 2-8[2] | Amorolfine | >16[2] | |
| N-Dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4[2] | Amorolfine | 2-8[2] |
| Aspergillus fumigatus | 1-8[2] | Amorolfine | >16[2] |
Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound.
Principle: The inhibition of the ergosterol biosynthesis pathway leads to a reduction in the total cellular ergosterol content, which can be measured spectrophotometrically.
Procedure:
-
Fungal Culture: Grow fungal cells in a suitable broth medium to the mid-logarithmic phase.
-
Compound Treatment: Expose the fungal cells to various concentrations of the test compound and a vehicle control for a defined period (e.g., 24 hours).
-
Cell Lysis and Saponification: Harvest the cells, wash with sterile water, and saponify the cell pellet with alcoholic potassium hydroxide.
-
Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the sterol extract between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, and the height of the peak at 281.5 nm is used for quantification.
-
Data Analysis: Calculate the percentage of ergosterol inhibition relative to the vehicle control.
Signaling Pathway
Neurological Activity of 4-Aminopyridine Analogs
4-Aminopyridine and its derivatives are known potassium channel blockers that can enhance neurotransmission and have therapeutic potential in neurological disorders characterized by impaired nerve conduction.
Comparative Efficacy Data
The in vitro efficacy of 4-aminopyridine derivatives is often assessed in models of neuronal hyperexcitability or conduction block. The following table provides a qualitative comparison of the effects of 4-aminopyridine and its analogs in an in vitro seizure model.
| Compound | Model | Effect |
| 4-Aminopyridine (4-AP) | Hippocampal slice culture (induced seizure-like events) | Induces seizure-like events[3][4] |
| Lacosamide | 4-AP induced seizure model | Reduces frequency and blocks seizure-like events[3][4] |
| Zonisamide | 4-AP induced seizure model | Reduces frequency and blocks seizure-like events[3][4] |
| Levetiracetam | 4-AP induced seizure model | Reduces frequency of seizure-like events[3][4] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed information about ion channel function.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured, allowing for the control of the membrane potential and the measurement of the resulting ionic currents.
Procedure:
-
Cell Preparation: Culture neurons or other excitable cells on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 3-7 MΩ and fill them with an appropriate internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the membrane potential at a holding potential (e.g., -70 mV) and apply voltage steps to elicit potassium currents.
-
Compound Application: Perfuse the recording chamber with a solution containing the test compound and record the effect on the potassium currents.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the compound on the potassium channels.
Signaling Pathway
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]
A Comparative Spectroscopic Guide to (4-Aminooxan-4-yl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the precise structural elucidation of stereoisomers is fundamental to understanding their biological activity and ensuring the development of safe and effective therapeutics. (4-Aminooxan-4-yl)methanol, a heterocyclic compound with two stereogenic centers, can exist as two diastereomeric pairs of enantiomers: cis and trans. The distinct spatial arrangement of the amino and hydroxymethyl groups in these isomers gives rise to unique spectroscopic signatures. This guide provides a predictive comparative analysis of the key spectroscopic features of the cis and trans isomers of this compound, offering a valuable resource for their identification and characterization.
The data presented herein is based on established principles of spectroscopic analysis and comparison with structurally analogous compounds, in the absence of comprehensive experimental data for these specific isomers.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for the cis and trans isomers of this compound. These predictions are derived from the analysis of similar substituted oxane and cyclohexane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for discriminating between the cis and trans isomers based on the distinct chemical environments of the protons and carbons. The key differences are expected to arise from the axial or equatorial orientation of the substituents on the oxane ring. In the more stable chair conformation, the bulky hydroxymethyl and amino groups will have different spatial relationships in the two isomers, leading to predictable variations in chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shift Data (ppm) for this compound Isomers in D₂O
| Proton | cis Isomer (Predicted) | trans Isomer (Predicted) | Key Distinguishing Features |
| H-2, H-6 (axial) | ~3.60 | ~3.50 | The axial protons in the cis isomer are expected to be slightly more deshielded. |
| H-2, H-6 (equatorial) | ~3.75 | ~3.85 | The equatorial protons in the trans isomer are expected to be more deshielded due to the anisotropic effect of the axial substituents. |
| H-3, H-5 (axial) | ~1.50 | ~1.40 | Minor differences are expected. |
| H-3, H-5 (equatorial) | ~1.70 | ~1.80 | Minor differences are expected. |
| -CH₂OH | ~3.55 | ~3.45 | The chemical shift of the hydroxymethyl protons will be influenced by the orientation of the amino group. |
Table 2: Predicted ¹³C NMR Chemical Shift Data (ppm) for this compound Isomers in D₂O
| Carbon | cis Isomer (Predicted) | trans Isomer (Predicted) | Key Distinguishing Features |
| C-4 | ~58 | ~56 | The quaternary carbon in the cis isomer is expected to be at a slightly higher chemical shift. |
| C-2, C-6 | ~68 | ~67 | Minor differences are expected. |
| C-3, C-5 | ~35 | ~33 | The steric compression in the cis isomer may lead to a slight upfield shift for the adjacent carbons. |
| -CH₂OH | ~65 | ~63 | The chemical shift of the hydroxymethyl carbon will be sensitive to the stereochemistry at C-4. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule. Both isomers are expected to show characteristic absorption bands for O-H, N-H, C-N, C-O, and C-H bonds. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the different overall molecular symmetry and vibrational modes of the two isomers.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for this compound Isomers
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| O-H stretch (alcohol) | 3400-3200 | Broad |
| N-H stretch (amine) | 3400-3250 | Medium, may show two bands for primary amine |
| C-H stretch (alkane) | 2960-2850 | Strong |
| N-H bend (amine) | 1650-1580 | Medium |
| C-O stretch (ether) | 1150-1085 | Strong |
| C-O stretch (alcohol) | 1050-1000 | Strong |
| C-N stretch (amine) | 1250-1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both isomers will have the same molecular weight. The fragmentation patterns under electron ionization (EI) are expected to be similar, dominated by cleavage alpha to the heteroatoms (oxygen and nitrogen).
Table 4: Predicted Key Mass Spectrometry Fragmentation Peaks (m/z) for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
| 131 | [M]⁺ | Molecular Ion |
| 114 | [M - NH₃]⁺ | Loss of ammonia |
| 100 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 86 | [M - NH₂ - CH₂OH]⁺ | Sequential loss of amino and hydroxymethyl groups |
| 71 | [C₄H₇O]⁺ | Cleavage of the oxane ring |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the nitrogen atom |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols that may require optimization for specific instrumentation and samples.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., TMS or TSP) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Temperature: 298 K.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if liquid or low melting solid): Place a drop of the sample between two NaCl or KBr plates.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC system.
-
For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.
-
-
Instrument Parameters (EI-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 200-250 °C.
-
Visualizing the Analytical Workflow
The logical flow for the spectroscopic comparison of the this compound isomers can be visualized as follows:
Caption: A logical workflow for the spectroscopic analysis and structural elucidation of this compound isomers.
Hypothetical Signaling Pathway Involvement
Molecules containing amino and hydroxyl groups on a cyclic scaffold can interact with various biological targets. The distinct stereochemistry of the this compound isomers could lead to differential binding to receptors or enzymes, potentially modulating signaling pathways. The following diagram illustrates a hypothetical pathway where such a molecule might act as a ligand for a G-protein coupled receptor (GPCR).
Caption: A hypothetical signaling pathway where this compound isomers could act as ligands for a GPCR.
Validating the Purity of Synthesized (4-Aminooxan-4-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like (4-Aminooxan-4-yl)methanol is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of key analytical techniques for purity validation, complete with detailed experimental protocols and data presentation to aid in the selection of the most appropriate methods.
The primary methods for validating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each technique offers distinct advantages and provides orthogonal information, leading to a more complete purity profile when used in combination.
Comparative Analysis of Purity Validation Methods
The selection of an analytical method for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, NMR, and Elemental Analysis for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis (CHN) |
| Primary Use | Quantification of impurities and main component | Structural confirmation and quantification of impurities | Determination of elemental composition |
| Typical Purity Range Detected | 95-100% | 90-100% | Confirms elemental composition consistent with >95% purity |
| Limit of Quantification (LOQ) | ~0.05% for known impurities | ~0.1% for impurities with distinct signals | Not applicable for impurity quantification |
| Strengths | High sensitivity and resolution for separating impurities.[1] | Provides structural information on impurities, nearly universal detection.[2][3][4] | Confirms the elemental formula of the bulk material.[5] |
| Limitations | Requires chromophores for UV detection; non-chromophoric impurities may be missed. | Lower sensitivity compared to HPLC; signal overlap can complicate quantification.[6] | Insensitive to impurities with the same elemental composition (isomers).[7] |
| Typical Acceptance Criteria | Main peak area >98% | Integral of analyte signals consistent with >98% purity | Experimental values within ±0.4% of calculated values.[7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates due to its high resolving power and sensitivity.[1] For an amino alcohol like this compound, which lacks a strong chromophore, derivatization is often employed to enhance UV detection.
Experimental Protocol: Reversed-Phase HPLC with Pre-column Derivatization
-
Derivatizing Agent: o-Phthalaldehyde (OPA) with a chiral mercaptan (e.g., N-acetyl-L-cysteine) for potential enantiomeric impurity detection.
-
Sample Preparation:
-
Prepare a stock solution of synthesized this compound in a suitable diluent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.
-
In an autosampler vial, mix the sample solution with the OPA/mercaptan derivatizing reagent.
-
Allow the reaction to proceed for a specified time (e.g., 2 minutes) before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for purity determination as it provides both structural confirmation and quantitative information from a single experiment.[2][3][4]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound (e.g., 10 mg).
-
Dissolve the sample in a known volume of a deuterated solvent (e.g., 0.6 mL of Methanol-d4) containing a certified internal standard with a known purity (e.g., maleic acid).
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: ¹H NMR with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full signal relaxation for accurate integration.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity is calculated by comparing the integral of the analyte signal to the integral of the internal standard, taking into account the number of protons, molecular weights, and concentrations of both the analyte and the standard.
-
Elemental Analysis
Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm that the bulk of the material conforms to the expected molecular formula.
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dried and homogenized sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
-
Instrumentation:
-
The sample is combusted at a high temperature (around 900-1000°C) in an oxygen-rich atmosphere.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
The experimental percentages are compared to the theoretical values calculated from the molecular formula of this compound (C₅H₁₁NO₂). The results should be within ±0.4% of the theoretical values.[7]
-
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity validation and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Comparison of analytical techniques for the purity validation of this compound.
By employing a multi-technique approach, researchers can confidently ascertain the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities. The combination of chromatographic separation, spectroscopic identification, and elemental composition analysis provides a robust and comprehensive assessment of the compound's integrity.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-Aminooxan-4-yl)methanol: A Comparative Guide to Commercial Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the exploration of novel, three-dimensional scaffolds is paramount for identifying candidates with improved physicochemical and pharmacokinetic properties. Saturated heterocyclic motifs, such as oxanes, are gaining prominence for their potential to enhance solubility, metabolic stability, and cell permeability while providing diverse vectors for chemical modification.[1] This guide provides a comparative framework for benchmarking the performance of (4-Aminooxan-4-yl)methanol against commercially available compounds featuring alternative saturated heterocyclic scaffolds.
The following sections detail proposed experimental protocols to generate key performance data, present a structured format for data comparison, and visualize relevant biological pathways and experimental workflows. This guide is intended to serve as a practical blueprint for researchers aiming to evaluate the potential of this compound as a valuable building block in medicinal chemistry.
Selection of Commercial Comparators
To provide a robust benchmark, a selection of commercially available compounds with structural similarities to this compound, featuring alternative saturated heterocyclic cores, is proposed. These alternatives include a piperidine and an oxetane scaffold, which are widely utilized in drug discovery to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
-
This compound (Target Compound): The central point of our comparative analysis, featuring a tetrahydropyran (oxane) ring.
-
4-(Hydroxymethyl)piperidine (Piperidine Analog): A close structural analog where the oxygen heteroatom of the oxane ring is replaced by a nitrogen atom. This substitution is known to significantly alter basicity and hydrogen bonding capacity, impacting biological interactions and physicochemical properties.
-
N-Boc-4-hydroxymethylpiperidine (Protected Piperidine Analog): This derivative allows for the assessment of the effect of a protected amine on the compound's properties, which is a common strategy in multi-step syntheses.[4][5]
-
[3-(Aminomethyl)oxetan-3-yl]methanol (Oxetane Analog): Oxetanes are four-membered rings that have garnered interest as bioisosteres of carbonyl groups and as tools to fine-tune properties like solubility and metabolic clearance.[3]
Data Presentation: A Framework for Comparison
The following table provides a structured format for summarizing the quantitative data generated from the experimental protocols outlined in the subsequent section. This allows for a clear and direct comparison of the key performance indicators for this compound and the selected commercial alternatives.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Liver Microsomal Stability (% remaining at 60 min) | Cytotoxicity (CC50 in HepG2 cells, µM) |
| This compound | Image | 145.19 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 4-(Hydroxymethyl)piperidine | Image | 115.18 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| N-Boc-4-hydroxymethylpiperidine | Image | 215.29 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| [3-(Aminomethyl)oxetan-3-yl]methanol | Image | 117.15 | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are standard in the pharmaceutical industry for the in vitro assessment of drug-like properties.
Aqueous Solubility Assay (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in an aqueous buffer, a critical parameter for oral absorption and formulation development.
Materials:
-
Test compounds
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
2 mL microcentrifuge tubes
-
Orbital shaker at room temperature
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Add an excess amount of the solid compound (or a concentrated DMSO stock) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
Shake the tubes at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.
-
The solubility is reported in µM.
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting human intestinal permeability and identifying compounds that may be subject to active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS.
-
To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s, providing an indication of its likely in vivo clearance.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compounds and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM and pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Plot the natural logarithm of the percentage of the compound remaining versus time and determine the half-life (t½).
-
The percentage of compound remaining at 60 minutes is reported.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and provides a measure of a compound's potential for cytotoxicity.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the concentration of the compound versus the percentage of cell viability.
Mandatory Visualizations
Hypothesized Signaling Pathway Involvement
Saturated heterocyclic scaffolds are prevalent in molecules targeting G-protein coupled receptors (GPCRs) and kinase signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial in cell proliferation, survival, and metabolism.[6][7][8][9] The following diagram illustrates a simplified representation of the PI3K/Akt signaling cascade, a pathway where small molecules containing scaffolds similar to this compound could potentially exert inhibitory effects.
Caption: Hypothesized PI3K/Akt signaling pathway with potential inhibitory points.
Experimental Workflow for In Vitro ADME Profiling
The following diagram outlines the logical flow of the in vitro experiments proposed in this guide for the comprehensive ADME profiling of this compound and its commercial comparators.
Caption: Workflow for the in vitro ADME profiling of small molecules.
References
- 1. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]
- 6. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Advantage of (4-Aminooxan-4-yl)methanol in Modern Synthesis: A Comparative Guide
In the landscape of drug discovery and development, the demand for novel, three-dimensional molecular scaffolds is ever-increasing. Among these, spirocyclic building blocks have garnered significant attention for their ability to impart favorable physicochemical properties and explore new chemical space. This guide provides a comparative analysis of (4-Aminooxan-4-yl)methanol, a key spirocyclic amino alcohol, highlighting its synthesis and potential advantages over alternative building blocks for researchers, scientists, and drug development professionals.
Unveiling the Synthesis of a Promising Scaffold
While specific, detailed case studies on the synthesis of this compound remain limited in publicly available literature, a plausible and efficient synthetic pathway can be conceptualized based on common organic chemistry principles and the availability of its Boc-protected precursor, tert-butyl n-[4-(hydroxymethyl)oxan-4-yl]carbamate[1]. The final step in the synthesis would involve a standard deprotection of the amine functionality.
Conceptual Synthetic Workflow:
The proposed synthesis culminates in the removal of the tert-butoxycarbonyl (Boc) protecting group, a routine procedure in medicinal chemistry, to yield the desired this compound.
References
A Comparative Guide to (4-aminotetrahydro-2H-pyran-4-yl)methanol Scaffolds in Drug Discovery: A Focus on Dipeptidyl Peptidase-4 Inhibition
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer favorable pharmacological properties is perpetual. The (4-aminotetrahydro-2H-pyran-4-yl)methanol moiety and its derivatives, particularly the 4-aminotetrahydropyran scaffold, have emerged as a privileged structure in drug design. This is exemplified by its incorporation into potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes. This guide provides a comparative analysis of the performance of tetrahydropyran-containing DPP-4 inhibitors with alternative scaffolds, supported by experimental data from peer-reviewed literature.
Performance Comparison of DPP-4 Inhibitors
The development of DPP-4 inhibitors has seen the exploration of numerous heterocyclic scaffolds. The 4-aminotetrahydropyran core has been shown to impart desirable pharmacokinetic and pharmacodynamic properties. A notable example is the clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (Compound 23), which demonstrates high potency and selectivity.[1] The following tables present a comparative summary of the in vitro activity of this and related compounds against DPP-4 and other serine proteases.
| Compound ID | Scaffold Type | DPP-4 IC50 (nM) | QPP IC50 (nM) | DPP8 IC50 (nM) | FAP IC50 (nM) |
| Compound 23 | 4-Aminotetrahydropyran | 1.8 | >100,000 | 3,800 | 12,000 |
| Sitagliptin | β-amino acid derivative | 19 | 40,000 | >100,000 | >100,000 |
| Vildagliptin | Cyanopyrrolidine | 62 | 2,700 | 370,000 | 58,000 |
| Saxagliptin | Cyanopyrrolidine | 50 | 100,000 | 450,000 | 29,000 |
Data compiled from publicly available literature. IC50 values represent the half-maximal inhibitory concentration.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Assay buffer: Tris-HCl (50 mM, pH 8.0)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
26 µL of the test compound, serially diluted in DMSO, is mixed with 24 µL of DPP-4 enzyme solution (1.73 mU/mL in assay buffer) in the wells of a 96-well microplate.[2]
-
The plate is incubated at 37°C for 10 minutes.[2]
-
To initiate the enzymatic reaction, 50 µL of the DPP-4 substrate, Gly-Pro-AMC (200 µM in assay buffer), is added to each well.[2]
-
The reaction mixture is incubated at 37°C for 30 minutes.[2]
-
The fluorescence intensity is measured kinetically using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[2]
-
The rate of reaction is determined from the linear phase of the kinetic read.
-
The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.
Mandatory Visualizations
Incretin Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the incretin signaling pathway. DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.
Caption: The Incretin Signaling Pathway and the Action of DPP-4 Inhibitors.
Experimental Workflow for DPP-4 Inhibitor Screening
The process of identifying and characterizing novel DPP-4 inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for the screening and identification of DPP-4 inhibitors.
References
- 1. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Safety Operating Guide
Proper Disposal of (4-Aminooxan-4-yl)methanol: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Aminooxan-4-yl)methanol, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or within a certified fume hood. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
Segregate this waste at the point of generation. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Store waste in a designated, properly labeled, and sealed container that is compatible with the chemical.
-
-
Container Labeling and Storage:
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Waste Collection and Documentation:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Professional Disposal:
-
A licensed waste disposal company will transport the chemical to a permitted treatment, storage, and disposal facility (TSDF).
-
At the TSDF, the chemical will be managed in an environmentally responsible manner, which for similar compounds often involves incineration with appropriate emission controls.[1]
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the chemical.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to the specific guidelines and regulations of your institution and local authorities.
References
Essential Safety and Operational Guide for Handling (4-Aminooxan-4-yl)methanol
For researchers, scientists, and drug development professionals, this guide provides critical safety and logistical information for the handling and disposal of (4-Aminooxan-4-yl)methanol (CAS No. 720706-20-7). Adherence to these protocols is essential for ensuring a safe laboratory environment.
This compound is a chemical that requires careful handling due to its potential hazards. The following information, compiled from safety data sheets, outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield are essential to prevent contact with the eyes. |
| Skin Protection | - Gloves: Wear appropriate chemical-resistant gloves. - Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If working in a poorly ventilated area or if there is a risk of inhalation, a suitable respirator should be used. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the chemical.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store locked up.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the chemical to enter drains or waterways.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[1]
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
